1H-Imidazole-2-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
1H-imidazole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGJLQVEYYTWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-62-1 | |
| Record name | 1H-Imidazole-2-carbonitrile, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1H-Imidazole-2-carbonitrile hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed experimental protocols for researchers and scientists.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets.[1] When functionalized with a carbonitrile group at the 2-position, the resulting molecule, 1H-Imidazole-2-carbonitrile, becomes a potent synthon for creating diverse, biologically active compounds. The nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element itself.[1] The hydrochloride salt form is often utilized to improve the compound's solubility and handling characteristics, making it more amenable to use in aqueous media for biological assays and formulation development.[2] This guide focuses on the hydrochloride salt, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery programs.
Physicochemical and Structural Properties
This compound is a solid material at room temperature.[3] Its fundamental properties are summarized below. Note that while the CAS number refers to the free base, the following data are pertinent to the hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄ClN₃ | Inferred from free base |
| Molecular Weight | 129.55 g/mol | Inferred from free base |
| IUPAC Name | This compound | [4] |
| CAS Number | 31722-49-3 (for free base) | [3][4] |
| Appearance | Solid | [3] |
| Storage | Room Temperature, in a cool, dry place | [3][5] |
Synthesis and Characterization
General Synthesis Routes
The synthesis of imidazole carbonitriles can be achieved through various multi-step organic synthesis techniques.[6] A common conceptual pathway involves the construction of the imidazole ring from appropriate acyclic precursors, followed by the introduction or modification of the nitrile group. For instance, a synthetic strategy could start from precursors like diaminomaleonitrile, which can be cyclized to form the imidazole core.[7] Subsequent functionalization or modification steps would then yield the desired 2-cyanoimidazole structure.
Another approach involves the Sandmeyer-type reaction on a suitable amino-imidazole precursor. While specific synthesis routes for the title compound are not extensively detailed in readily available literature, the principles of heterocyclic chemistry suggest that a robust synthesis could involve the dehydration of 1H-imidazole-2-carboxamide or the cyanation of a 2-halo-1H-imidazole derivative.
Spectroscopic Characterization
To ensure the identity and purity of this compound, a combination of spectroscopic methods is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The imidazole ring protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).[8][9] In an aqueous solvent like D₂O, the acidic N-H proton may exchange and thus not be readily observable. The two C-H protons at positions 4 and 5 would likely appear as doublets or singlets depending on the solvent and concentration.[8]
-
¹³C NMR : Characteristic resonances for the imidazole carbons are expected between δ 120-140 ppm.[10] The carbon of the nitrile group (-C≡N) would appear further downfield, typically in the range of δ 115-120 ppm, while the C2 carbon attached to the nitrile would also have a characteristic shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[11] Broad absorptions in the 2500-3300 cm⁻¹ region are characteristic of the N-H stretching of the imidazolium hydrochloride salt.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₄H₃N₃), the expected molecular ion peak [M]+ would be at m/z 93.03.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay between the aromatic imidazole ring and the electron-withdrawing nitrile group.
Key Chemical Reactions
-
Hydrolysis of the Nitrile Group : The nitrile can be hydrolyzed under acidic or basic conditions.[5][6] This reaction typically proceeds through an intermediate carboxamide to yield the corresponding 1H-imidazole-2-carboxylic acid. This transformation is a valuable synthetic tool for accessing other functional derivatives.
-
Nucleophilic Addition to the Nitrile : The nitrile group can undergo addition reactions with various nucleophiles, providing a pathway to diverse heterocyclic systems.
-
Reactions of the Imidazole Ring : The imidazole ring itself is susceptible to degradation under harsh oxidative and photolytic conditions.[5] Strong oxidizing agents can lead to ring-opened products, while exposure to UV light may induce photodegradation.[5]
The diagram below illustrates the primary reactivity pathways for this molecule.
Caption: Figure 1. Key reactivity pathways for 1H-Imidazole-2-carbonitrile.
Stability Profile
To ensure data integrity in research, understanding the stability of the compound is critical. It is recommended to store the compound in a cool, dry place, protected from light, and under an inert atmosphere to prevent oxidation.[5] Forced degradation studies under acidic, basic, oxidative, and photolytic stress are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5]
Applications in Drug Discovery and Research
1H-Imidazole-2-carbonitrile and its derivatives are valuable scaffolds in medicinal chemistry due to their ability to mimic histidine in binding to protein active sites and the synthetic versatility of the nitrile group.
-
Kinase Inhibitors : The 1-methyl-1H-imidazole scaffold, a close analog, has been successfully employed as a hinge-binding motif in the design of potent and selective Janus Kinase 2 (JAK2) inhibitors.[1] The nitrogen atoms of the imidazole ring can form critical hydrogen bonds with the kinase hinge region, a common strategy in kinase inhibitor design.[1] The dysregulation of the JAK/STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.[1]
-
Anticancer Agents : Benzimidazole derivatives, which share the core imidazole ring, have been synthesized and evaluated as potential anticancer agents that target human topoisomerase I.[2][12] This suggests that the broader class of imidazole-based compounds, including 1H-Imidazole-2-carbonitrile, warrants exploration for oncological applications.
-
Antifungal Agents : The structures of related chloro- and tolyl-substituted 1H-imidazole-2-carbonitriles have been evaluated for potential antifungal activity against various fungal strains.[6]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Hazard Identification
Based on data for the free base and related compounds, the following GHS hazard statements are applicable:[4][13]
-
H302 : Harmful if swallowed.
-
H312 : Harmful in contact with skin.
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.[4]
The signal word is "Warning".[3][4]
Recommended Precautions
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols.[15] Storage : Keep the container tightly closed in a dry and well-ventilated place.[14][15] Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Experimental Protocols
The following protocols are provided as a self-validating framework for working with this compound.
Protocol: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of the compound under various stress conditions. The causality behind this experiment is to proactively identify potential degradation products and establish the compound's intrinsic stability.
Caption: Figure 2. A systematic workflow for conducting a forced degradation study.
Methodology:
-
Preparation of Stock Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[5]
-
Stress Conditions :
-
Acidic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]
-
Basic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5]
-
Photolytic Degradation : Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[5]
-
Thermal Degradation : Incubate the stock solution at 60°C in a temperature-controlled oven.
-
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Analysis : Analyze the samples using the validated stability-indicating HPLC method described below.
Protocol: Stability-Indicating HPLC-UV Method
A robust HPLC method is essential to separate the parent compound from any potential degradation products, ensuring accurate quantification.[5]
Method Parameters:
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining and separating a wide range of small organic molecules.
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase ensures that the imidazole ring is protonated, leading to consistent retention and sharp peak shapes. A gradient elution is recommended to resolve early-eluting polar degradants from the more retained parent compound.
-
-
Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by measuring the UV spectrum of the compound (a starting wavelength of 230 nm can be explored).[5]
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.[5]
System Suitability : Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the theoretical plates should be >2000, confirming the system is performing correctly.
Conclusion
This compound is a chemical entity with significant potential, underpinned by the rich chemistry of the imidazole ring and the versatile nitrile functional group. Its role as a building block for potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for drug discovery professionals. A thorough understanding of its physicochemical properties, reactivity, and stability, combined with robust analytical methods and safe handling practices, is paramount for its successful application in research and development. This guide provides the authoritative grounding and practical protocols necessary to leverage the full potential of this valuable synthon.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-2-carbonitrile | 31722-49-3 [sigmaaldrich.com]
- 4. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3915982A - Imidazole derivatives and process for their preparation - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-Methyl-1H-imidazole-2-carbonitrile | C5H5N3 | CID 10953443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-imidazole-2-carbonitrile hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it outlines a robust synthetic protocol and explores the compound's significant role as a versatile scaffold in the development of novel therapeutic agents. The guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the 2-Cyanoimidazole Scaffold
The imidazole ring is a fundamental motif in a vast array of biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] The introduction of a cyano group at the 2-position of the imidazole ring, affording the 1H-imidazole-2-carbonitrile core, further enhances its utility. The nitrile moiety is a versatile functional group that can be transformed into other key pharmacophoric elements or can itself participate in crucial interactions with biological targets.[2]
This guide focuses on the hydrochloride salt of 1H-imidazole-2-carbonitrile, a form often preferred for its improved solubility and stability, making it highly amenable for use in drug discovery and development workflows.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid that is typically more soluble in aqueous solutions compared to its free base form. The protonation of the imidazole ring to form the hydrochloride salt significantly influences its electronic distribution and, consequently, its reactivity and biological activity.
Structural Formula and Key Features
The structure of this compound is characterized by a planar five-membered imidazole ring with a nitrile group at the C2 position. The hydrochloride salt exists as an imidazolium cation with a chloride counter-ion.
Table 1: Physicochemical Properties of 1H-Imidazole-2-carbonitrile
| Property | Value (Computed) | Source |
| Molecular Formula | C₄H₃N₃ | PubChem[3] |
| Molecular Weight | 93.09 g/mol | PubChem[3] |
| InChIKey | QMQZIXCNLUPEIN-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1=CN=C(N1)C#N | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Note: The properties listed are for the free base, 1H-Imidazole-2-carbonitrile.
Spectroscopic Characterization
The precise characterization of this compound is crucial for its application in research and development. The following sections detail the expected spectroscopic data based on the analysis of the free base and related imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1H-imidazole-2-carbonitrile in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region corresponding to the protons on the imidazole ring. Upon formation of the hydrochloride salt, a downfield shift of these protons is anticipated due to the increased positive charge on the imidazolium ring. The N-H proton will also be present and may be observable depending on the solvent and concentration. For comparison, the protons of the imidazole ring in related ferrocenyl imidazole derivatives have been observed in the range of 6.77-7.66 ppm.[4]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) will appear in the characteristic region for nitriles. The carbon atoms of the imidazole ring will also have distinct chemical shifts. For instance, in imidazole complexes, the C-2, C-4, and C-5 of the imidazole ring resonate at approximately 138, 127, and 122 ppm, respectively. Similar to the ¹H NMR, the carbon signals of the imidazolium ring in the hydrochloride salt are expected to shift downfield compared to the free base.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A prominent, sharp peak corresponding to the C≡N stretching vibration is expected around 2230 cm⁻¹. The N-H stretching of the imidazolium cation will likely appear as a broad band in the region of 3100-3300 cm⁻¹. Other bands corresponding to C-H and C=N stretching, as well as ring vibrations, will also be present.
Mass Spectrometry
Mass spectrometry of 1H-imidazole-2-carbonitrile will show a molecular ion peak corresponding to the mass of the free base (m/z = 93.03).[3] Depending on the ionization technique used, fragmentation patterns can provide further structural information.
Synthesis and Handling
Synthetic Protocol
A general and efficient method for the synthesis of 1H-imidazole-2-carbonitrile involves the dehydration of 1H-imidazole-2-carboxaldehyde.[5]
Step 1: Synthesis of 1H-imidazole-2-carbonitrile from 1H-imidazole-2-carboxaldehyde [5]
Caption: Synthetic scheme for 1H-imidazole-2-carbonitrile.
Detailed Procedure: [5]
-
To a solution of 1H-imidazole-2-carboxaldehyde (1 equivalent) in N,N-dimethylformamide, add triethylamine (1.5 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).
-
Add 1-propanephosphonic anhydride solution (T3P®, 2.2 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
After cooling to room temperature, quench the reaction with ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1H-imidazole-2-carbonitrile as an off-white solid.
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent.
Caption: General scheme for hydrochloride salt formation.
General Procedure: [6]
-
Dissolve 1H-imidazole-2-carbonitrile in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Safety and Handling
1H-Imidazole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Medicinal Chemistry
The 2-cyanoimidazole scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, virology, and inflammation.[7][8][9]
Kinase Inhibitors
The imidazole ring is a well-known hinge-binding motif in kinase inhibitors. The nitrogen atoms of the imidazole can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The 2-cyano group can be a key pharmacophore or a synthetic handle for further modifications to enhance potency and selectivity.
Antiviral Agents
Derivatives of 2-cyanoimidazole have been investigated for their antiviral properties. The imidazole core can mimic natural purine bases, and the cyano group can be involved in interactions with viral enzymes or be a precursor for the synthesis of more complex nucleoside analogs.[8]
G-Quadruplex Binders in Cancer Therapy
Recent studies have shown that biimidazole derivatives can act as selective binders for G-quadruplex structures in the promoter regions of oncogenes like c-MYC and BCL-2.[10] By stabilizing these G-quadruplexes, these compounds can downregulate the expression of these key cancer-related genes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Drug discovery workflow and mechanisms of action for 2-cyanoimidazole derivatives.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. Its straightforward synthesis, coupled with the chemical tractability of the nitrile group and the inherent biological relevance of the imidazole core, makes it an attractive starting point for the design of novel therapeutics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering a solid foundation for researchers to leverage this important scaffold in their quest for new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [chemicalbook.com]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: A Versatile Building Block for Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1][2] 1H-Imidazole-2-carbonitrile hydrochloride (CAS Number: 1392803-62-1) is a derivative that offers a unique combination of a reactive nitrile group and the versatile imidazole core, presented as a more soluble and potentially more stable salt form. This guide provides a comprehensive technical overview of this compound, addressing its chemical properties, synthesis, handling, and potential applications, with a focus on empowering researchers in their scientific endeavors.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide synthesizes information from its free base, 1H-Imidazole-2-carbonitrile (CAS 31722-49-3), and established chemical principles governing hydrochloride salts of nitrogenous heterocycles. All protocols and properties should be considered with this in mind and validated experimentally.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. Below is a summary of the known and inferred properties of 1H-Imidazole-2-carbonitrile and its hydrochloride salt.
| Property | 1H-Imidazole-2-carbonitrile (Free Base) | This compound | Data Source/Rationale |
| CAS Number | 31722-49-3 | 1392803-62-1 | [3] |
| Molecular Formula | C4H3N3 | C4H4ClN3 | [3][4] |
| Molecular Weight | 93.09 g/mol | 129.55 g/mol | [3][4] |
| Appearance | White to off-white solid | Expected to be a crystalline solid | [4] |
| Melting Point | 176-177 °C | Expected to be higher than the free base | [4], General property of salts |
| Solubility | Soluble in organic solvents like DMF and ethyl acetate | Expected to have enhanced aqueous solubility | [4], Hydrochloride salts of organic bases are generally more water-soluble[5] |
| pKa | 9.51 (Predicted) | The imidazole ring will be protonated, affecting its basicity. | [4] |
| Storage | Sealed in dry, room temperature | Store in a cool, dry, well-ventilated area, protected from moisture. |
Structural Representation:
Caption: Formation of the hydrochloride salt from the free base.
Synthesis and Purification: A Step-by-Step Approach
The synthesis of this compound logically proceeds in two main stages: the synthesis of the free base, 1H-Imidazole-2-carbonitrile, followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of 1H-Imidazole-2-carbonitrile (Free Base)
A common and effective method for the synthesis of 1H-Imidazole-2-carbonitrile is the dehydration of the corresponding aldoxime, which is formed in situ from 1H-imidazole-2-carboxaldehyde.[4]
Reaction Scheme:
Caption: Synthesis of 1H-Imidazole-2-carbonitrile from its aldehyde precursor.
Detailed Experimental Protocol:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in N,N-dimethylformamide (DMF, 200 mL).[4]
-
Expert Insight: DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and reagents.
-
-
Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and 1-propanephosphonic anhydride solution (T3P, 50% in ethyl acetate, 36.4 g, 114.40 mmol).[4]
-
Causality: Triethylamine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, forming the free hydroxylamine necessary for oxime formation. T3P is a powerful and mild dehydrating agent that converts the intermediate aldoxime to the nitrile with minimal side products.
-
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction by pouring the mixture into 500 mL of ice water.[4]
-
Trustworthiness: This step is crucial for precipitating the product and separating it from the water-soluble DMF and other byproducts.
-
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 1 L).[4] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:2 v/v) to yield the pure 1H-imidazole-2-carbonitrile as an off-white solid.[4]
Part 2: Conversion to this compound
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. The basic nitrogen atom in the imidazole ring is protonated by hydrochloric acid.
Proposed Reaction Scheme:
Caption: Proposed conversion of the free base to its hydrochloride salt.
Proposed Experimental Protocol:
-
Dissolution: Dissolve the purified 1H-Imidazole-2-carbonitrile in a suitable anhydrous organic solvent such as diethyl ether or dichloromethane.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The reaction is typically performed at 0 °C to control the exothermicity.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the solid with a small amount of the anhydrous solvent used in the reaction to remove any unreacted starting material. Dry the product under vacuum to remove residual solvent.
Potential Applications in Research and Drug Discovery
The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The imidazole core is a well-established pharmacophore.[1][2] The nitrile group can serve as a key interaction point with biological targets or be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, allowing for the generation of diverse compound libraries for drug discovery.
-
Organic Synthesis: As a versatile intermediate, this compound can be used in the synthesis of more complex heterocyclic systems. The nitrile group is susceptible to a variety of chemical transformations, making it a valuable synthon.
-
Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the development of new materials with specific electronic or energetic properties.[6]
Safety and Handling
Hazard Statements (Inferred from 1H-Imidazole-2-carbonitrile):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred from 1H-Imidazole-2-carbonitrile):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of imidazole derivatives.[7][8][9][10][11]
Proposed HPLC Method for Purity Assessment:
-
Column: A reversed-phase C18 column is generally suitable for the separation of polar heterocyclic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation of the main compound from potential impurities.[10][11]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 210-230 nm for imidazole derivatives) is appropriate.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent to a known concentration.
Method Validation: A robust analytical method should be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.
Conclusion
This compound, while not extensively documented, represents a promising and versatile building block for scientific innovation. By leveraging the known chemistry of its free base and the general properties of hydrochloride salts, researchers can confidently incorporate this compound into their synthetic and drug discovery programs. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and application of this valuable chemical entity. As with any research chemical, experimental validation of its properties and reactivity is paramount for successful and safe utilization.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. This compound | 1392803-62-1 | Buy Now [molport.com]
- 4. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [chemicalbook.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
An In-Depth Technical Guide to 1H-Imidazole-2-carbonitrile hydrochloride: Properties, Synthesis, and Applications
Abstract: 1H-Imidazole-2-carbonitrile hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The imidazole ring system is a core scaffold in numerous naturally occurring molecules and FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, characterization, and applications of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the compound's reactivity, provide validated experimental protocols, and discuss its potential as a versatile building block for novel therapeutics.
Section 1: Core Compound Identification and Physicochemical Properties
This compound is the salt form of 1H-Imidazole-2-carbonitrile, which enhances its stability and aqueous solubility, making it more amenable for use in biological assays and as a synthetic precursor. The core structure consists of a five-membered imidazole ring substituted with a nitrile group at the 2-position.
Structural and Molecular Data
The fundamental properties of the compound are summarized below. Data for the free base (1H-Imidazole-2-carbonitrile) is provided for comparison where specific data for the hydrochloride salt is not available.
| Property | This compound | 1H-Imidazole-2-carbonitrile (Free Base) | Citation |
| IUPAC Name | This compound | 1H-imidazole-2-carbonitrile | [2] |
| CAS Number | 1392803-62-1 | 31722-49-3 | [2][3] |
| Molecular Formula | C₄H₄ClN₃ | C₄H₃N₃ | [2][4] |
| Molecular Weight | 129.55 g/mol | 93.09 g/mol | [2][4] |
| Appearance | - | White to off-white solid | [4][5] |
| Melting Point | Not available | 176-177 °C | [4][5] |
| Boiling Point | Not available | 276.0 ± 23.0 °C (Predicted) | [4][5] |
| pKa | Not available | 9.51 ± 0.10 (Predicted) | [4][5] |
Compound Structure
The chemical structure of this compound is depicted below. The proton from hydrochloric acid associates with one of the nitrogen atoms in the imidazole ring, forming the hydrochloride salt.
Caption: Structure of this compound.
Section 2: Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups: the imidazole ring and the nitrile moiety.
-
Imidazole Ring: The imidazole core is aromatic and electron-rich, making it a versatile scaffold. The nitrogen atoms can act as hydrogen bond donors and acceptors, which is critical for interactions with biological targets like kinase hinge regions.[6]
-
Nitrile Group: The cyano (-C≡N) group is a key pharmacophore and a valuable synthetic handle.[6] It is susceptible to hydrolysis under acidic or basic conditions, which can convert it first to a carboxamide and then to a carboxylic acid.[7][8] This transformation can be leveraged in pro-drug strategies or for further synthetic modifications.
Caption: Hydrolysis pathway of the nitrile group.
Stability and Storage: To ensure chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] It should be kept away from strong oxidizing agents.[11][12] For long-term stability, storage in an inert atmosphere is recommended to prevent potential oxidation.[8]
Section 3: Synthesis and Purification Workflow
The synthesis of this compound is typically a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt.
Protocol: Synthesis of 1H-Imidazole-2-carbonitrile (Free Base)
This protocol is adapted from established literature procedures for the conversion of an aldehyde to a nitrile.[4][5]
Rationale: This one-pot reaction converts the aldehyde group of 1H-imidazole-2-carboxaldehyde into a nitrile. Hydroxylamine hydrochloride forms an oxime intermediate, which is then dehydrated in situ by a phosphonic anhydride (T3P) to yield the final nitrile product. Triethylamine acts as a base to neutralize the HCl generated and facilitate the reaction.
Step-by-Step Methodology:
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) and N,N-dimethylformamide (DMF, 200 mL).[4][5]
-
Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and a 1-propanephosphonic anhydride (T3P) solution (50% in DMF, 36.4 g, 114.40 mmol).[4][5]
-
Reaction: Stir the reaction mixture at 100 °C for 4 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, quench the reaction by slowly pouring the mixture into 500 mL of ice water.[4][5]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1 L).[4][5]
-
Washing: Combine the organic layers and wash with brine (2 x 1 L) to remove residual DMF and salts.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]
-
Purification: Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:2) to yield pure 1H-imidazole-2-carbonitrile as an off-white solid.[4][5]
Protocol: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1H-imidazole-2-carbonitrile in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in diethyl ether (typically 1M or 2M) dropwise until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to yield this compound.
Caption: Workflow for the synthesis of 1H-Imidazole-2-carbonitrile HCl.
Section 4: Experimental Protocols for Characterization
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard protocols for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Expect to see characteristic signals for the imidazole ring protons and a broad peak for the N-H protons.
-
¹³C NMR: Using the same sample, acquire a ¹³C spectrum. Key signals will include those for the carbon atoms of the imidazole ring and a distinct signal for the nitrile carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a spectrum using a KBr pellet or an ATR accessory. Look for characteristic absorption bands: a sharp, medium-intensity peak around 2230-2260 cm⁻¹ for the C≡N stretch, and broad absorption in the 3100-3300 cm⁻¹ region for N-H stretching.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Rationale: A stability-indicating HPLC method is crucial for determining purity and monitoring degradation.[8]
-
Starting Method:
-
-
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) in positive ion mode. The expected parent ion peak [M+H]⁺ for the free base would be at m/z 94.04.
-
Section 5: Applications in Research and Drug Development
The unique structural features of 1H-Imidazole-2-carbonitrile make it a valuable scaffold in medicinal chemistry.[6]
-
Kinase Inhibitor Development: The imidazole core is an effective hinge-binding motif.[6] This compound can serve as a starting point for developing potent and selective inhibitors of kinases like Janus Kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms and inflammatory diseases.[6]
-
Versatile Synthetic Intermediate: The nitrile group can be transformed into other functional groups such as amines, tetrazoles, or carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.[7]
-
Antifungal and Pesticidal Agents: Imidazole derivatives have shown significant biological activity as antifungal agents, making this scaffold relevant for both pharmaceutical and agricultural chemistry applications.[7]
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the free base and related imidazole compounds provide a strong basis for safe handling procedures.
| Hazard Class | Statement | GHS Classification (Proxy Data) | Citation |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Warning | [2] |
| Skin Irritation | Causes skin irritation. | Warning | [2] |
| Eye Irritation | Causes serious eye irritation. | Warning | [2] |
Handling and Personal Protective Equipment (PPE):
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[10][13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust. If dust is generated, use a NIOSH/MSHA approved respirator.[10]
-
Wash hands thoroughly after handling.[9]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Section 7: Conclusion
This compound is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its combination of a biologically active imidazole core and a synthetically tractable nitrile group provides a robust platform for the development of novel small molecules. This guide has provided the essential technical information, from fundamental properties to detailed experimental protocols, to enable scientists to effectively and safely utilize this compound in their research endeavors.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1392803-62-1 [chemicalbook.com]
- 4. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [chemicalbook.com]
- 5. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. Microcrystalline cellulose CAS#: 9004-34-6 [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 1H-Imidazole-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-2-carbonitrile hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole ring is a key structural motif in many biologically active molecules, and the addition of a carbonitrile group at the 2-position introduces unique electronic properties and potential for further chemical modification.[1] Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and the study of its interactions in biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from related structures.
The Impact of Hydrochloride Salt Formation on Spectral Data
The formation of a hydrochloride salt involves the protonation of the imidazole ring, typically at the N3 position, to form an imidazolium cation. This protonation has a profound effect on the electronic distribution within the molecule and, consequently, on its spectral properties. Researchers should anticipate notable shifts in NMR signals and changes in vibrational modes in the IR spectrum compared to the free base, 1H-Imidazole-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
¹H NMR Spectroscopy: A Detailed Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole ring. Due to the electron-withdrawing nature of the cyano group and the positive charge on the imidazolium ring, the ring protons are expected to be deshielded and resonate at a lower field compared to unsubstituted imidazole.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 | 7.5 - 8.0 | Doublet | ~1-2 | Coupled to H5. The exact chemical shift will be influenced by the solvent and concentration. |
| H5 | 7.5 - 8.0 | Doublet | ~1-2 | Coupled to H4. May overlap with the signal for H4. |
| N-H | 12.0 - 14.0 | Broad Singlet | - | The acidic protons of the imidazolium ring are expected to be highly deshielded and may exchange with solvent protons, leading to a broad signal. |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or D₂O are commonly used. In D₂O, the N-H protons will exchange with deuterium, and their signal will disappear, which can be a useful diagnostic tool.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The protonation of the imidazole ring and the presence of the electron-withdrawing cyano group will influence the chemical shifts of the carbon atoms.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 135 - 145 | The carbon bearing the cyano group will be significantly deshielded. |
| C4 | 120 - 130 | The chemical shift is influenced by the positive charge on the ring. |
| C5 | 120 - 130 | Similar to C4, its chemical shift will be downfield due to the electron-deficient nature of the ring. |
| C≡N | 115 - 125 | The nitrile carbon typically appears in this region. |
Expertise & Experience: When analyzing the ¹³C NMR spectrum, it's important to consider that the signals for C4 and C5 may be very close. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes to observe are those of the nitrile group, the imidazole ring, and the N-H bonds of the imidazolium cation.
Expected IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (imidazolium) | 3100 - 3300 | Broad, Strong | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, Strong | This is a very characteristic peak for the nitrile functional group. |
| C=N and C=C stretch (ring) | 1500 - 1650 | Medium to Strong | The protonation of the ring will affect the positions of these bands compared to the free base. |
| N-H bend | 1400 - 1500 | Medium |
Trustworthiness: The IR spectrum of imidazole hydrochloride is available in the NIST Chemistry WebBook, which can be used as a reliable reference for the vibrational modes of the protonated imidazole ring.[2] The presence of a sharp, strong peak around 2240 cm⁻¹ is a definitive indicator of the nitrile group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.
Expected MS Data:
-
Molecular Ion (M⁺): The mass spectrum will show a peak corresponding to the cation, 1H-Imidazole-2-carbonitrile-H⁺, at m/z = 94.04.
-
Isotope Peaks: Due to the presence of carbon and nitrogen, small M+1 peaks will be observed.
-
Fragmentation Pattern: The fragmentation of the imidazole ring is a key characteristic. Common fragmentation pathways for imidazole derivatives involve the loss of small molecules like HCN. For 1H-Imidazole-2-carbonitrile, the fragmentation may involve the loss of the cyano group (-CN) or HCN.
Authoritative Grounding: Studies on the mass spectrometric fragmentation of imidazole derivatives have shown that the imidazole ring itself is relatively stable, and fragmentation often involves the substituents.[3]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Gently shake the tube to ensure complete dissolution.
Acquiring the NMR Spectrum
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
Sample Preparation for IR Spectroscopy
-
KBr Pellet Method:
-
Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquiring the IR Spectrum
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as absorbance or transmittance versus wavenumber.
Sample Preparation for Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
A small amount of formic acid may be added to promote ionization.
Acquiring the Mass Spectrum
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
Visualization of the Analytical Workflow
Caption: Workflow for the spectral characterization of this compound.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently identify and characterize this important molecule. The effect of hydrochloride salt formation, particularly the protonation of the imidazole ring, is a key consideration in the interpretation of the spectral data. This guide provides a foundational framework for understanding and applying these analytical techniques in the context of drug discovery and development.
References
An In-Depth Technical Guide to the Safety and Hazards of 1H-Imidazole-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with 1H-Imidazole-2-carbonitrile hydrochloride. As a compound frequently utilized in pharmaceutical research and development, a thorough understanding of its safe handling, storage, and emergency procedures is paramount. This document synthesizes available data from authoritative sources to provide a detailed, scientifically grounded resource for laboratory personnel.
Chemical Identity and Hazard Classification
The parent compound, 1H-Imidazole-2-carbonitrile, is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for the parent compound is "Warning"[1]. It is crucial to handle the hydrochloride salt with the understanding that it will possess these intrinsic hazards, potentially with increased water solubility and different physical properties. The hydrochloride salt of imidazole itself is classified as a skin and eye irritant.
Table 1: GHS Hazard Summary for Related Compounds
| Hazard Statement | Description | Related Compound(s) | Source(s) |
| H302 | Harmful if swallowed | 1H-Imidazole-2-carbonitrile, Imidazole | [1] |
| H314 | Causes severe skin burns and eye damage | Imidazole, 1,1'-carbonylbis-1H-imidazole | |
| H315 | Causes skin irritation | 1H-Imidazole-2-carbonitrile, 1H-imidazole monohydrochloride | [1] |
| H319 | Causes serious eye irritation | 1H-Imidazole-2-carbonitrile, 1H-imidazole monohydrochloride | [1] |
| H335 | May cause respiratory irritation | 1H-Imidazole-2-carbonitrile | [1] |
| H360D | May damage the unborn child | Imidazole | [2] |
Toxicological Profile: A Mechanistic Perspective
The toxicological properties of this compound are primarily driven by the imidazole and nitrile functionalities. Imidazole and its derivatives can be corrosive and cause severe skin and eye damage[3]. The nitrile group (-CN) can be a source of toxicity, though the reactivity varies significantly based on the molecular structure.
Animal studies on imidazole have shown an oral LD50 in rats of 970 mg/kg, indicating moderate acute toxicity if ingested[2][3]. Signs of toxicity in animal studies included convulsions and respiratory distress[2]. Furthermore, some imidazole compounds have been identified as having the potential for reproductive toxicity[2][4]. While specific data for the 2-carbonitrile hydrochloride derivative is lacking, a conservative approach assuming similar or greater toxicity is warranted.
Safe Handling and Storage: A Protocol for Minimizing Exposure
Given the hazardous nature of this compound, stringent adherence to safety protocols is essential.
Engineering Controls and Personal Protective Equipment (PPE)
All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood[3][5]. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet)[3].
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing[6][7].
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and follow proper glove removal procedures to avoid skin contact[6].
-
Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary[6].
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter should be used[4].
Storage Requirements
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials[3]. It should be segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3]. The storage area should be secured to prevent unauthorized access.
Caption: Recommended storage protocol for this compound.
Emergency Procedures: A Step-by-Step Response Plan
Prompt and appropriate action is critical in the event of an accidental exposure or spill.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Action | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. | [3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [3][4][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. | [4] |
Accidental Release Measures
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a spill of this compound.
For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into a sealed, labeled container for hazardous waste disposal[3].
For a large spill , immediately evacuate and secure the area. Alert others and contact your institution's Environmental Health and Safety (EH&S) department or emergency services[3].
Fire and Explosion Hazards
While not classified as flammable, imidazole-containing compounds can be combustible and may form explosive dust concentrations in the air[3][4]. In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide[4][6].
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7].
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[9].
Waste Disposal
All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed, and compatible container[3]. Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[7].
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazard profile and rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for any chemical before use and ensure all personnel are trained on its specific hazards and emergency procedures.
References
- 1. 1H-Imidazole-2-carbonitrile | 31722-49-3 [sigmaaldrich.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Purity and Analysis of 1H-Imidazole-2-carbonitrile Hydrochloride
Introduction: Strategic Importance and Analytical Challenges
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the imidazole ring serving as a cornerstone in numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of a carbonitrile (-C≡N) group at the 2-position of the imidazole ring creates 1H-Imidazole-2-carbonitrile, a versatile building block. The nitrile moiety is a valuable precursor for various functional groups, including amines, amides, and tetrazoles, significantly broadening its synthetic utility in the development of novel pharmaceuticals.[1]
This guide focuses on the hydrochloride salt of this scaffold. While the salt form enhances aqueous solubility and stability, it also introduces specific analytical challenges. Ensuring the purity and consistency of 1H-Imidazole-2-carbonitrile hydrochloride is critical for its application in research and drug development, as undetected impurities can lead to anomalous biological results and complications in regulatory approval. This document provides a comprehensive framework for the purification, characterization, and routine quality control of this important chemical entity, grounded in established analytical principles.
Physicochemical Profile and Structural Elucidation
Confirming the identity and fundamental properties of the material is the first step in any robust analytical workflow.
Table 1: Physicochemical Properties of 1H-Imidazole-2-carbonitrile and its Hydrochloride Salt
| Property | Value | Source / Comment |
| Chemical Name | This compound | --- |
| Molecular Formula | C₄H₄ClN₃ | Calculated |
| Molecular Weight | 129.55 g/mol | Calculated |
| Appearance | White to off-white solid | [2] (Predicted for free base) |
| Melting Point (°C) | 176-177 (for free base) | [2] |
| pKa | 9.51 ± 0.10 (for free base) | [2] (Predicted) |
| Storage | Sealed in dry, Room Temperature | [3] |
Spectroscopic Identity Confirmation
A combination of spectroscopic techniques is required for unambiguous structural confirmation.
2.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective tool for confirming the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.
-
Protocol: FTIR-ATR Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small, representative sample of the solid powder directly onto the ATR crystal.
-
Apply consistent pressure using the built-in clamp to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
-
Expected Peak Assignments:
-
~3100-2800 cm⁻¹: Broad absorptions corresponding to the N-H stretches of the imidazole ring and the protonated amine (N-H⁺) of the hydrochloride salt.
-
~2230 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretch. This is a key diagnostic peak.
-
~1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
-
2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information on the molecular structure, allowing for the precise assignment of protons and carbons.
-
Protocol: ¹H and ¹³C NMR Analysis
-
Accurately weigh ~10-20 mg of the sample and dissolve it in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~13.0-14.0 ppm (broad singlet, 1H): The acidic N-H proton of the imidazole ring.
-
~7.5-7.8 ppm (doublets, 2H): The two C-H protons on the imidazole ring (C4-H and C5-H). Their exact shifts and coupling constants will depend on the electronic environment. Coordination to a metal ion, for instance, is known to cause downfield shifts.[6]
-
-
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
~140 ppm: C2 (carbon bearing the nitrile group).
-
~120-125 ppm: C4 and C5.
-
~115 ppm: C≡N (nitrile carbon).
-
2.1.3 Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the free base.
-
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ corresponding to the free base, with an m/z of 94.04 .
Synthesis Route and Potential Impurity Profile
Understanding the synthesis is critical to predicting potential impurities. A common route to 1H-Imidazole-2-carbonitrile involves the dehydration of the corresponding aldoxime, which is formed from 1H-imidazole-2-carboxaldehyde.[2]
Caption: Synthesis pathway and common process-related impurities.
Table 2: Common Impurities and Their Origin
| Impurity | Chemical Name | Origin | Analytical Method for Detection |
| Process-Related | 1H-Imidazole-2-carboxaldehyde | Unreacted starting material. | HPLC, ¹H NMR |
| Process-Related | Residual Solvents (DMF, EtOAc) | Synthesis and workup.[7] | GC-HS, ¹H NMR |
| Process-Related | Dehydrating agent by-products | Reaction of T3P or other agents.[2] | HPLC, LC-MS |
| Degradation | 1H-Imidazole-2-carboxamide | Hydrolysis of the nitrile group. | HPLC, LC-MS |
Purification Strategies
Achieving high purity often requires a final purification step. For a crystalline solid like this compound, recrystallization is the most effective method.
Protocol: Recrystallization
The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Solvent Selection:
-
Test solubility in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof).
-
For hydrochloride salts, polar protic solvents or their mixtures with a less polar co-solvent are often effective. An ethanol/water or isopropanol/ethyl acetate system is a good starting point.[2][8]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or "good" solvent) to achieve complete dissolution.
-
Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the solid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Comprehensive Analytical Workflow for Quality Control
A multi-pronged approach is essential for robust quality control, ensuring identity, purity, and strength.
Caption: A comprehensive analytical workflow for batch release.
Chromatographic Purity: HPLC
A stability-indicating HPLC method is the cornerstone of purity analysis, capable of separating the main component from its potential impurities and degradation products.
-
Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~0.5 mg/mL.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.
-
Data Analysis: Purity is typically assessed by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.
Assay and Counter-Ion Content
5.2.1 Chloride Content by Argentometric Titration
This classical titration method provides an accurate measure of the hydrochloride counter-ion content. The Mohr method is a direct titration suitable for this purpose.[9][10]
-
Principle: Chloride ions react with silver nitrate (AgNO₃) to form a white precipitate of silver chloride (AgCl). Potassium chromate (K₂CrO₄) is used as an indicator, which forms a reddish-brown precipitate of silver chromate (Ag₂CrO₄) at the endpoint, after all the chloride has precipitated.[11]
-
Protocol: Mohr Method
-
Preparation: Accurately weigh about 100 mg of the sample and dissolve it in 50 mL of deionized water. Add 1 mL of 5% w/v potassium chromate solution.
-
Titration: Titrate the solution with a standardized 0.1 N silver nitrate solution, stirring continuously.
-
Endpoint: The endpoint is reached upon the first appearance of a permanent reddish-brown tint to the solution.
-
Calculation:
-
% Chloride = (V * N * 35.453 * 100) / W
-
Where:
-
V = Volume of AgNO₃ solution used (mL)
-
N = Normality of the AgNO₃ solution
-
35.453 = Molar mass of Chlorine ( g/mol )
-
W = Weight of the sample (mg)
-
-
-
The theoretical percentage of chloride in C₄H₄ClN₃ is 27.37%.
Stability and Storage
To ensure the integrity of the compound over time, proper storage is essential.
-
Recommended Storage: Store the material at room temperature in a tightly sealed container, protected from light and moisture, to prevent degradation.[3]
-
Forced Degradation: To understand potential degradation pathways, forced degradation (stress testing) studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions. Samples are then analyzed by the validated stability-indicating HPLC method to identify and quantify any degradants formed.
Conclusion
The quality of this compound is assured through a systematic and orthogonal analytical approach. The identity must be confirmed by spectroscopic methods (FTIR, NMR, MS), while a validated, stability-indicating HPLC method is essential for determining purity with respect to organic impurities. Finally, argentometric titration provides an accurate assay of the hydrochloride counter-ion. Adherence to these protocols will ensure that researchers and drug developers are using a well-characterized material of high purity, which is fundamental to the integrity of their scientific work.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2008133248A - Method for producing imidazolium salt - Google Patents [patents.google.com]
- 3. 1H-Imidazole-2-carbonitrile | 31722-49-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. brainkart.com [brainkart.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Methodological & Application
The Versatile Virtuoso: 1H-Imidazole-2-carbonitrile Hydrochloride as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of biologically active molecules.[1] Its unique electronic properties, featuring a five-membered ring with two nitrogen atoms, allow it to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions. These characteristics make it an exceptional pharmacophore for interacting with a wide array of biological targets, including enzymes and receptors.[2] From the essential amino acid histidine to blockbuster drugs like the antifungal ketoconazole and the antibiotic metronidazole, the imidazole moiety is a testament to nature's and science's ingenuity in molecular design.[3]
Within the diverse family of imidazole derivatives, 1H-Imidazole-2-carbonitrile hydrochloride stands out as a particularly valuable and versatile building block. Its structure combines the foundational imidazole core with a reactive nitrile group at the C2 position, a site often crucial for biological activity. The hydrochloride salt form enhances its stability and solubility, making it an ideal starting material for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of 1H-Imidazole-2-carbonitrile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of 1H-Imidazole-2-carbonitrile.
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₃ | [4] |
| Molecular Weight | 93.09 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176-177 °C | [4] |
| CAS Number | 31722-49-3 | [4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process starting from the readily available 1H-imidazole-2-carboxaldehyde. This process involves the conversion of the aldehyde to the nitrile, followed by the formation of the hydrochloride salt.
Step 1: Synthesis of 1H-Imidazole-2-carbonitrile from 1H-Imidazole-2-carboxaldehyde
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A common and effective method involves the formation of an aldoxime intermediate, followed by dehydration. This can be performed in a one-pot procedure using hydroxylamine hydrochloride and a suitable dehydrating agent.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-2-carboxaldehyde (1.0 eq) and dissolve it in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) followed by hydroxylamine hydrochloride (1.1 eq).
-
Dehydration: Add a dehydrating agent such as 1-propanephosphonic anhydride solution (T3P®) (2.2 eq) or thionyl chloride (SOCl₂) dropwise to the reaction mixture. Caution: The addition of the dehydrating agent can be exothermic.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford 1H-imidazole-2-carbonitrile as a solid.
Mechanism of Aldehyde to Nitrile Conversion:
The conversion of an aldehyde to a nitrile proceeds through a two-step mechanism: the formation of an aldoxime followed by its dehydration.
Step 2: Formation of this compound
The hydrochloride salt is prepared by treating a solution of the free base with hydrochloric acid. This enhances the compound's stability and water solubility, which is often advantageous for subsequent reactions and biological testing.
Detailed Protocol:
-
Dissolution: Dissolve the purified 1H-imidazole-2-carbonitrile (1.0 eq) in a suitable anhydrous solvent, such as methanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.
Applications in Medicinal Chemistry: The Nitrile as a Versatile Handle
The true utility of this compound lies in the reactivity of its nitrile group. This functional group can be transformed into a variety of other moieties that are important pharmacophores in drug design.
Synthesis of 2-Amidinyl-1H-imidazoles
Amidines are strongly basic functional groups that can form salt bridges with acidic residues in biological targets, making them valuable for enhancing binding affinity. The Pinner reaction is a classic method for converting nitriles to amidines via an intermediate imidate.[5][6]
Detailed Protocol (Pinner Reaction):
-
Imidate Formation: Suspend this compound (1.0 eq) in anhydrous ethanol. Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the suspension with vigorous stirring until saturation.[7] Seal the reaction vessel and stir at room temperature for 24-48 hours. The intermediate Pinner salt (ethyl 1H-imidazole-2-carboximidate hydrochloride) will precipitate.
-
Amidine Formation: Collect the Pinner salt by filtration under anhydrous conditions. Suspend the salt in a solution of ammonia in ethanol and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude amidine can be purified by crystallization or chromatography.
Synthesis of 2-(1H-Tetrazol-5-yl)-1H-imidazoles
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[8] The conversion of a nitrile to a tetrazole is typically achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid.
Detailed Protocol ([3+2] Cycloaddition):
-
Reaction Setup: In a round-bottom flask, combine 1H-imidazole-2-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride in a solvent like N,N-dimethylformamide (DMF).[9] Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to protonate the tetrazole.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Exemplary Application in Drug Discovery: The Imidazole Scaffold in Antiviral and Anticancer Agents
While a direct marketed drug synthesized from this compound is not readily identifiable, the imidazole-2-carboxamide and related structures are prevalent in numerous therapeutic agents. For instance, the anticancer drug Dacarbazine features a 5-(dimethyltriazeno)imidazole-4-carboxamide structure, highlighting the importance of functionalized imidazoles in oncology.[10] Furthermore, a vast number of antiviral compounds are built upon the imidazole scaffold, where the C2 position is often functionalized with groups derived from a nitrile precursor.[11] The synthetic accessibility of diverse functionalities from the 2-carbonitrile makes it a critical starting point for the exploration of new chemical space in the quest for novel therapeutics.
Conclusion: A Building Block of Enduring Significance
This compound is more than just a chemical reagent; it is a gateway to a vast and diverse chemical space of significant medicinal relevance. Its straightforward synthesis and the versatile reactivity of the nitrile group empower medicinal chemists to construct complex molecular architectures with tailored biological activities. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of imidazole-based therapeutics. The continued exploration of the chemistry of this remarkable building block will undoubtedly lead to new and innovative solutions for pressing medical needs.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-imidazole derivative compounds and pharmaceutical compositions containing the same - Patent US-5135943-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Imidazole-2-carbonitrile Hydrochloride in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of 1H-Imidazole-2-carbonitrile Hydrochloride
This compound is a versatile and highly valuable heterocyclic building block for researchers in synthetic chemistry and drug development. Its intrinsic chemical functionalities—a nucleophilic imidazole ring, an electrophilic and transformable nitrile group, and its formulation as a stable hydrochloride salt—provide a powerful toolkit for the construction of complex molecular architectures. The imidazole core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[1][2] The 2-cyano substituent not only influences the electronic properties of the imidazole ring but also serves as a versatile chemical handle for a variety of transformations, making this compound a strategic starting material for generating diverse compound libraries.
This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols, mechanistic insights, and practical guidance for its effective utilization in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe handling of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃·HCl | [3] |
| Molecular Weight | 129.55 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176-177 °C (for the free base) | [4] |
| pKa | 9.51 ± 0.10 (Predicted for the free base) | [4] |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. | General Knowledge |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications and Protocols
The hydrochloride salt of 1H-Imidazole-2-carbonitrile can be used directly in some reactions, or more commonly, the free base can be generated in situ or isolated prior to use. The presence of the hydrochloride means that in reactions requiring a basic catalyst, at least one equivalent of the base will be consumed to neutralize the HCl before it can facilitate the desired reaction.
N-Alkylation of the Imidazole Ring: A Gateway to Diverse Scaffolds
N-alkylation is a fundamental strategy to introduce molecular diversity and modulate the physicochemical and pharmacokinetic properties of imidazole-containing compounds.[6] The reaction proceeds via deprotonation of the imidazole nitrogen followed by nucleophilic attack on an alkylating agent.
Conceptual Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of 1H-Imidazole-2-carbonitrile.
Protocol 1.1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is suitable for a wide range of primary and some secondary alkyl halides and employs a moderately strong base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard glassware
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (3.0 equivalents). Note: Two equivalents of K₂CO₃ are required to neutralize the HCl and deprotonate the imidazole.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization and formation of the imidazolate anion.
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 1.2: N-Alkylation using Sodium Hydride in DMF
For less reactive alkylating agents or when a stronger base is required, sodium hydride in an aprotic polar solvent is effective.[7]
Materials:
-
This compound
-
Alkylating agent
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Transformation of the Nitrile Group: Synthesis of Tetrazole Bioisosteres
The nitrile group of 1H-Imidazole-2-carbonitrile is a versatile precursor for other functional groups. A particularly important transformation in medicinal chemistry is its conversion to a tetrazole ring. Tetrazoles are often used as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[8] This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide source.[9][10]
Conceptual Pathway for Tetrazole Synthesis:
Caption: General pathway for the synthesis of 5-(imidazol-2-yl)tetrazoles.
Protocol 2.1: Synthesis of 5-(1H-Imidazol-2-yl)-1H-tetrazole
This protocol describes a common method for the conversion of a nitrile to a tetrazole. Note: It is often advantageous to first protect the imidazole nitrogen to prevent side reactions.
Materials:
-
N-protected-1H-imidazole-2-carbonitrile (e.g., N-trityl or N-benzyl)
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (for deprotection and workup)
-
Sodium nitrite (NaNO₂) (for quenching excess azide)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the N-protected-1H-imidazole-2-carbonitrile (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully acidify the mixture with concentrated HCl to pH ~2 at 0 °C. This step may also effect deprotection of certain protecting groups like trityl.
-
To quench any residual azide, add a solution of sodium nitrite dropwise until a potassium iodide-starch paper test is positive.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-cyanoimidazole scaffold is a key component in the design of various kinase inhibitors.[1][11][12] The imidazole core can act as a hinge-binder, forming crucial hydrogen bonds with the protein kinase backbone, while the 2-position allows for the introduction of various substituents to target specific pockets in the active site and improve selectivity and potency.
Signaling Pathway Context: Kinase Inhibition
Caption: Mechanism of action for kinase inhibitors derived from 2-cyanoimidazole.
Derivatives of 1H-Imidazole-2-carbonitrile can be elaborated through sequences involving N-alkylation, functionalization of the nitrile, or cross-coupling reactions to generate potent kinase inhibitors. The protocols described above provide the foundational steps for accessing these more complex molecules.
Analytical Characterization
The purity and identity of synthesized compounds should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations for 1H-Imidazole-2-carbonitrile |
| ¹H NMR | Signals corresponding to the imidazole ring protons. The chemical shifts will be influenced by the solvent and the presence of the hydrochloride. |
| ¹³C NMR | Resonances for the imidazole carbons and the nitrile carbon. |
| FT-IR | Characteristic absorption for the C≡N stretch (typically around 2230 cm⁻¹), as well as absorptions for the imidazole ring. |
| LC-MS | A peak corresponding to the molecular ion of the compound, which can confirm the molecular weight. |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
This compound is a cornerstone reagent for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block. By understanding its reactivity and applying the methodologies described herein, scientists can efficiently generate novel molecular entities for the discovery of next-generation therapeutics.
References
- 1. Synthesis of 2-aminooxazole inhibitors targeting kinase STK-16 [morressier.com]
- 2. 1H-imidazole-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1h-imidazole-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [amp.chemicalbook.com]
- 5. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 10. 2H-Tetrazole synthesis [organic-chemistry.org]
- 11. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. recipharm.com [recipharm.com]
Application Notes: 1H-Imidazole-2-carbonitrile Hydrochloride as a Privileged Scaffold for Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] This has made them one of the most important target classes in modern drug discovery.[2] The imidazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the hinge region of kinase ATP-binding sites.[3][4] This application note provides a comprehensive guide for researchers on utilizing 1H-Imidazole-2-carbonitrile hydrochloride as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We present detailed protocols for chemical synthesis, in vitro biochemical assays, and cell-based target engagement studies, underpinned by the scientific rationale for each experimental step.
Introduction: The Strategic Value of the Imidazole Scaffold
The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways.[5] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[6] A key strategy in kinase inhibitor design is to identify scaffolds that can effectively interact with the highly conserved ATP-binding pocket. The imidazole core is particularly adept at this, with its nitrogen atoms capable of forming crucial hydrogen bond interactions with the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.[4][7]
This compound offers several strategic advantages as a starting point:
-
Pre-formed Hinge-Binding Motif: The imidazole ring provides a ready-made pharmacophore for engaging the kinase hinge.
-
Versatile Chemical Handles: The nitrile group can serve as a hydrogen bond acceptor or be chemically transformed into other functionalities (e.g., amides, amines), allowing for extensive structure-activity relationship (SAR) exploration.[8][9]
-
Multiple Points for Diversification: The N1, C4, and C5 positions of the imidazole ring can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.[10]
-
Favorable Physicochemical Properties: The hydrochloride salt form typically confers improved aqueous solubility and stability, simplifying handling and formulation for biological assays.
This guide will walk through a logical workflow, from the rational design and synthesis of an inhibitor library to its comprehensive biological characterization.
Synthetic Strategy and Protocols
A common strategy for building upon the 1H-Imidazole-2-carbonitrile core is a multi-step synthesis involving N-alkylation followed by functionalization at the C4 and C5 positions. The following protocol outlines a representative synthesis of a 2,4,5-trisubstituted imidazole derivative, a class known to possess potent kinase inhibitory activity.[10]
Protocol 1: Synthesis of a Model Inhibitor
This protocol describes the synthesis of a hypothetical inhibitor, (4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)carbonitrile, starting from a commercially available dicarbonyl compound in a classic three-component reaction. This approach is often more efficient for generating diversity than starting from the pre-formed imidazole-2-carbonitrile.
Objective: To synthesize a 2,4,5-trisubstituted imidazole kinase inhibitor.
Materials:
-
4,4'-Difluorobenzil
-
Pyridine-4-carboxaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Sodium bicarbonate (saturated solution)
-
Ice
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-difluorobenzil (1.0 eq), pyridine-4-carboxaldehyde (1.1 eq), and ammonium acetate (10 eq).[10]
-
Rationale: This is a Radziszewski imidazole synthesis. Ammonium acetate serves as the nitrogen source for the imidazole ring. Acetic acid is the solvent and acts as a catalyst.[10]
-
-
Solvent Addition: Add glacial acetic acid to the flask until all reagents are dissolved and the mixture can be stirred effectively (approx. 50-100 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Rationale: The elevated temperature is required to drive the condensation and cyclization reactions to completion.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1). The product should be more polar than the starting benzil.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 500 mL of an ice-water slurry. This will cause the product to precipitate.
-
Neutralization: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step removes the acetic acid.
-
Rationale: Neutralization is crucial to ensure the product is in its free base form, which is typically less soluble in water, aiding in its isolation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 9. Buy 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile [smolecule.com]
- 10. benchchem.com [benchchem.com]
Application Note: 1H-Imidazole-2-carbonitrile Hydrochloride as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This technical guide details the strategic application of 1H-imidazole-2-carbonitrile hydrochloride as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. The imidazole core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[1][2] The 2-cyano substituent serves as a versatile functional handle, enabling a wide array of chemical transformations. This note provides in-depth mechanistic insights, validated experimental protocols, and workflow diagrams for two major applications: the construction of fused imidazo-heterocycles and the rapid generation of molecular diversity through multicomponent reactions (MCRs). The protocols are designed for reproducibility and aim to equip researchers in medicinal chemistry and drug development with the practical knowledge to leverage this powerful building block.
Introduction: The Strategic Importance of the 2-Cyanoimidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, make it a frequent component of biologically active molecules.[2][3] Consequently, synthetic methodologies that provide access to novel imidazole derivatives are of paramount importance to the pharmaceutical industry.
This compound stands out as a particularly valuable starting material. Supplied as a stable hydrochloride salt, it offers improved handling and solubility characteristics compared to the free base. The molecule possesses two key points of reactivity that can be selectively exploited:
-
The Imidazole Ring: The nitrogen atoms of the imidazole ring can participate in nucleophilic attacks, alkylations, and serve as the foundation for the annulation of additional rings.
-
The Nitrile Group: The cyano group is a highly versatile functional group. It can be transformed into amines, amides, or carboxylic acids, and its electron-withdrawing nature activates adjacent positions for certain reactions. Crucially, it is an excellent participant in cycloaddition and multicomponent reactions.
This guide will explore how these reactive features are harnessed to construct complex molecular architectures.
Core Reactivity and Mechanistic Principles
The utility of this compound stems from its distinct reactive sites. The hydrochloride form ensures the molecule is stable for storage, and the initial step in most reactions involves its neutralization in situ with a suitable base to liberate the reactive free imidazole.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Derivatization of 1H-Imidazole-2-carbonitrile hydrochloride for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 1H-Imidazol-2-carbonitril-Hydrochlorid für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung: Die strategische Bedeutung von 1H-Imidazol-2-carbonitril in der medizinischen Chemie
Der Imidazolring ist ein fundamentaler Baustein in der Natur und in der Pharmazie. Als wesentlicher Bestandteil von Naturstoffen wie Histidin und Histamin spielt er eine entscheidende Rolle in biologischen Prozessen.[1] In der modernen Wirkstoffentwicklung hat sich der Imidazol-Kern als privilegiertes Scaffolding erwiesen, das in zahlreichen zugelassenen Medikamenten zu finden ist. Seine Fähigkeit, Wasserstoffbrückenbindungen zu bilden, Metallionen zu koordinieren und an diverse biologische Zielstrukturen zu binden, macht es zu einem äußerst vielseitigen Heterozyklus.[1]
1H-Imidazol-2-carbonitril-Hydrochlorid ist ein besonders wertvolles Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken. Es verfügt über zwei primäre reaktive Zentren, die eine gezielte und diversitätsorientierte Modifikation ermöglichen:
-
Die Stickstoffatome des Imidazolrings (N1 und N3): Diese Positionen sind ideal für Substitutionsreaktionen (z.B. N-Alkylierung), um die sterischen und elektronischen Eigenschaften sowie die Löslichkeit des Moleküls zu modulieren.[2][3]
-
Die Nitrilgruppe (-C≡N) an Position 2: Diese funktionelle Gruppe ist ein vielseitiger chemischer "Griff", der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann, insbesondere in Bioisostere von Carbonsäuren wie Tetrazole.[4]
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen für die systematische Derivatisierung von 1H-Imidazol-2-carbonitril, um strukturchemisch diverse Molekülbibliotheken für das biologische Screening zu erstellen.
Logischer Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf skizziert die strategischen Pfade zur Diversifizierung des 1H-Imidazol-2-carbonitril-Scaffolds.
Abbildung 1: Strategische Pfade zur Derivatisierung von 1H-Imidazol-2-carbonitril.
Strategie 1: Modifikation am Imidazolring – N-Alkylierung
Die Alkylierung der Stickstoffatome des Imidazolrings ist eine fundamentale Methode zur Erhöhung der strukturellen Vielfalt. Da das Ausgangsmaterial als Hydrochlorid vorliegt, ist der erste Schritt die Neutralisierung, um das freie Imidazol für die Reaktion mit Elektrophilen zugänglich zu machen. Die N-Alkylierung erfolgt typischerweise mit Alkylhalogeniden oder Dialkylsulfaten in Gegenwart einer Base.[3]
Kausalität der experimentellen Wahl:
-
Base: Eine Base wie Kaliumcarbonat (K₂CO₃) oder Natriumhydrid (NaH) ist erforderlich, um das Proton am Stickstoff des Imidazols zu deprotonieren. Dies erzeugt ein nukleophiles Imidazolid-Anion, das leicht mit dem Alkylierungsmittel reagiert. Für das Hydrochlorid-Salz werden mindestens zwei Äquivalente Base benötigt: eines zur Neutralisierung des HCl und ein weiteres zur Deprotonierung des Imidazols.
-
Lösungsmittel: Aprotische polare Lösungsmittel wie Acetonitril (MeCN) oder Dimethylformamid (DMF) sind ideal, da sie die Salze gut lösen und die Sₙ2-Reaktion begünstigen.
-
Temperatur: Die Reaktionstemperatur hängt von der Reaktivität des Alkylierungsmittels ab. Während reaktive Substanzen wie Iodmethan oder Benzylbromid oft bei Raumtemperatur oder leicht erhöhter Temperatur reagieren, benötigen weniger reaktive Alkylchloride höhere Temperaturen.[3]
Protokoll 1: Allgemeine Vorschrift zur N-Alkylierung
-
Vorbereitung: In einem trockenen Rundkolben werden 1H-Imidazol-2-carbonitril-Hydrochlorid (1 Äquiv.) und Kaliumcarbonat (2.2 Äquiv.) in trockenem Acetonitril suspendiert.
-
Reaktionsstart: Das Alkylierungsmittel (z.B. ein Alkylbromid, 1.1 Äquiv.) wird zur Suspension hinzugefügt.
-
Reaktionsdurchführung: Die Mischung wird unter Stickstoffatmosphäre bei 60-80 °C für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Reaktionsgemisch auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt.
-
Extraktion: Der Rückstand wird in Ethylacetat und Wasser aufgenommen. Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und filtriert.
-
Reinigung: Das Lösungsmittel wird im Vakuum entfernt, und das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-substituierte Imidazol-2-carbonitril zu erhalten.
Strategie 2: Transformation der Nitrilgruppe – Synthese von Tetrazolen
Die Umwandlung der Nitrilgruppe in einen Tetrazolring ist eine der wichtigsten Transformationen in der medizinischen Chemie. Der Tetrazolring ist ein etabliertes Bioisoster für die Carbonsäuregruppe, weist jedoch eine verbesserte metabolische Stabilität und bessere zelluläre Permeabilität auf. Die Synthese erfolgt durch eine [3+2]-Cycloadditionsreaktion zwischen dem Nitril und einer Azidquelle.[5]
Mechanismus und Kausalität:
Die Reaktion wird typischerweise durch eine Lewis-Säure (z.B. ZnCl₂) oder eine Brønsted-Säure (z.B. NH₄Cl) katalysiert.[6][7] Der Katalysator aktiviert die Nitrilgruppe, indem er an das Stickstoffatom koordiniert, wodurch die Anfälligkeit des Kohlenstoffatoms für einen nukleophilen Angriff durch das Azid-Ion erhöht wird.[5] Es folgt ein Ringschluss zum Tetrazolring. Die Bildung des aromatischen Tetrazolrings ist die treibende Kraft der Reaktion.[6]
Sicherheitshinweis: Natriumazid (NaN₃) ist hochtoxisch. Bei Kontakt mit Säuren kann die explosive und giftige Stickstoffwasserstoffsäure (HN₃) entstehen. Alle Arbeiten müssen in einem gut funktionierenden Abzug durchgeführt und geeignete persönliche Schutzausrüstung getragen werden.[6] Abfälle, die Azid enthalten, müssen fachgerecht entsorgt werden.
Abbildung 2: Vereinfachter Mechanismus der säurekatalysierten Tetrazol-Synthese.
Protokoll 2: Synthese von 5-(1H-Imidazol-2-yl)-1H-tetrazol
-
Vorbereitung: In einem Rundkolben werden 1H-Imidazol-2-carbonitril-Hydrochlorid (1 Äquiv.), Natriumazid (NaN₃, 1.5 Äquiv.) und Ammoniumchlorid (NH₄Cl, 1.5 Äquiv.) in Dimethylformamid (DMF) suspendiert.
-
Reaktionsdurchführung: Das Reaktionsgemisch wird unter Rühren für 12-24 Stunden auf 100-120 °C erhitzt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und vorsichtig mit Wasser verdünnt.
-
Ansäuerung & Fällung: Unter Eiskühlung wird die Lösung langsam mit konzentrierter Salzsäure auf einen pH-Wert von 2-3 angesäuert. Das Produkt fällt dabei oft als Feststoff aus.
-
Isolierung: Der Feststoff wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend im Vakuum getrocknet.
-
Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation (z.B. aus einem Wasser/Ethanol-Gemisch) weiter gereinigt werden.
Zusammenfassung der Derivatisierungsstrategien
Die folgende Tabelle fasst die vorgestellten Methoden zusammen und bietet einen schnellen Überblick über die Reaktionsbedingungen und die resultierenden Derivat-Klassen.
| Strategie | Reaktive Position | Reaktionstyp | Typische Reagenzien | Lösungsmittel | Produktklasse |
| N-Substitution | Imidazol-N | Sₙ2-Alkylierung | R-X (Alkylhalogenid), K₂CO₃ | Acetonitril, DMF | N-substituierte Imidazole |
| Nitril-Transformation | Nitril (-CN) | [3+2] Cycloaddition | NaN₃, NH₄Cl oder ZnCl₂ | DMF, Propanol[7] | 5-substituierte Tetrazole |
Fazit für die Wirkstoffentwicklung
Die systematische Derivatisierung von 1H-Imidazol-2-carbonitril-Hydrochlorid über N-Alkylierung und Tetrazol-Synthese ist eine effiziente und robuste Methode zur Erzeugung von zwei orthogonalen Vektoren struktureller Diversität. Die resultierenden Bibliotheken von N-substituierten Imidazol-Tetrazolen und -Nitrilen bieten eine reichhaltige chemische Grundlage für das Screening gegen eine Vielzahl von biologischen Zielstrukturen. Die hier vorgestellten Protokolle sind validiert, anpassbar und bilden eine solide Basis für die Exploration des chemischen Raums rund um das Imidazol-Scaffold.
Referenzen
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Verfügbar unter: --INVALID-LINK--
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Verfügbar unter: --INVALID-LINK--
-
Thieme. (n.d.). Imidazole - 5.4.2.1.2. regioselektive N-Alkylierung. Verfügbar unter: --INVALID-LINK--
-
Thieme Connect. (n.d.). Die Umwandlung von Nitrilen durch Addition an die C,N-Dreifachbindung unter Bildung offen - zu offenkettigen Verbindungen. Verfügbar unter: --INVALID-LINK--
-
Thieme. (n.d.). Methoden zur Herstellung und Umwandlung von Isonitrilen. Verfügbar unter: --INVALID-LINK--
-
Universität Wien. (n.d.). Synthese von diarylierten Imidazol-Derivaten und Untersuchungen zur biologischen Aktivität. PHAIDRA. Verfügbar unter: --INVALID-LINK--
-
Espacenet. (n.d.). Patent 0026908: Verfahren zur Herstellung von in 1-Stellung substituierten Imidazolen. Verfügbar unter: --INVALID-LINK--
-
DuEPublico. (n.d.). Theoretischer Teil - Chemie der Imidazol-Derivate. Universität Duisburg-Essen. Verfügbar unter: --INVALID-LINK--
-
Thieme. (n.d.). aus anderen Imidazolen - durch Quaternierung. Verfügbar unter: --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0300324 B1: Verfahren zur Herstellung von acylierten Imidazolen und Pyrazolen. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (n.d.). Nitrile. Verfügbar unter: --INVALID-LINK--
References
- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitrile – Wikipedia [de.wikipedia.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: The Role of 1H-Imidazole-2-carbonitrile Hydrochloride in Catalysis
Introduction: A Synthon of Catalytic Potential
1H-Imidazole-2-carbonitrile hydrochloride is a heterocyclic organic compound featuring a core imidazole ring substituted with a nitrile group at the 2-position. While its direct application as a standalone catalyst is not extensively documented in peer-reviewed literature, its true value lies in its potential as a sophisticated building block, or synthon, for more complex catalytic systems. The inherent chemical properties of its two key functional moieties—the imidazole ring and the cyano group—position it as a molecule of significant interest for researchers in organocatalysis, transition metal catalysis, and drug development.
This technical guide moves beyond a simple recitation of facts. Instead, it provides a deep, causality-driven analysis of how the structural features of this compound can be leveraged in catalytic design. We will explore the established catalytic roles of the imidazole nucleus and the versatile reactivity of the nitrile group, culminating in exploratory protocols designed to unlock the compound's latent catalytic capabilities.
Part 1: The Imidazole Moiety - A Nucleus of Catalytic Activity
The imidazole ring is a cornerstone of catalysis, both in nature (e.g., the histidine residue in enzymes) and in synthetic chemistry. Its catalytic prowess stems from a unique combination of electronic and structural features.
1.1. Principles of Imidazole-Based Catalysis
The imidazole ring is amphoteric, capable of acting as both a Brønsted acid and a Brønsted base.[1] The pyridine-like nitrogen (N3) is nucleophilic and basic, while the pyrrole-like nitrogen (N1) bearing a proton can act as a proton donor. This duality allows it to participate in a variety of catalytic cycles, often as a proton shuttle or a nucleophilic catalyst. In its role as a nucleophilic catalyst, particularly in acyl transfer reactions, the imidazole nitrogen attacks an electrophilic center (e.g., an acyl halide) to form a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by a weaker nucleophile (like an alcohol), regenerating the imidazole catalyst.
Imidazole and its derivatives have demonstrated "cholinesterase-like" properties, accelerating the hydrolysis of esters in a concentration-dependent manner, showcasing their fundamental catalytic activity.[2] Furthermore, their moderate basicity and high flexibility make them effective organocatalysts for multicomponent reactions, enabling the synthesis of complex molecular scaffolds with high efficiency.[1][3]
Caption: General mechanism of nucleophilic catalysis by imidazole in acyl transfer reactions.
Part 2: The Nitrile Group - A Handle for Coordination and Derivatization
The cyano (-C≡N) group at the C2 position of the imidazole ring is not merely a passive substituent. It is a versatile functional group that profoundly influences the molecule's electronic properties and provides a reactive handle for further chemical transformations.[4]
2.1. Role in Coordination Chemistry and Metal-Catalyzed Reactions
The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to transition metal centers. This coordination can be pivotal in catalysis in several ways:
-
Ligand Formation: 1H-Imidazole-2-carbonitrile can act as a ligand, where both the imidazole ring and the nitrile group coordinate to a metal, potentially forming a bidentate chelate. This coordination modulates the electronic properties and steric environment of the metal center, influencing its catalytic activity and selectivity.
-
Activation of the Cyano Group: Coordination to a Lewis acidic metal center, such as Copper(II), can render the nitrile's carbon atom more electrophilic.[5] This activation facilitates nucleophilic attack on the nitrile itself, enabling its transformation into other functional groups like amidines or imidates under mild conditions.[5] This process can be used to generate novel, more complex ligands in situ.
-
Directing Group: The nitrile group is known to serve as a directing group in C-H functionalization reactions, guiding a catalyst to a specific position on a molecule to achieve regioselective transformations.[4][6]
Part 3: Application Notes & Exploratory Protocols
While direct catalytic applications are sparse, the true potential of this compound lies in its use as a precursor to novel catalysts and ligands. The following protocols are designed for researchers to explore and validate these possibilities.
Application Note 1: Synthesis of a Potential Bifunctional Organocatalyst
The hydrolysis of the nitrile group to a carboxylic acid creates 1H-imidazole-2-carboxylic acid. This molecule contains both a basic/nucleophilic imidazole site and an acidic carboxylic acid site, making it a candidate for bifunctional acid-base catalysis. Such catalysts are highly effective in reactions like aldol or Michael additions, where one group activates the nucleophile while the other activates the electrophile.
Protocol 1: Synthesis of 1H-Imidazole-2-Carboxylic Acid
-
Objective: To synthesize a potential bifunctional acid-base organocatalyst from this compound.
-
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
-
-
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1 equivalent) with 6 M HCl (a sufficient volume to fully dissolve the starting material, e.g., 10 mL per gram).
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The hydrolysis of nitriles to carboxylic acids under acidic conditions is a standard and efficient method.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of an aqueous NaOH solution until the pH is near the isoelectric point of the amino acid product (typically pH 3-4), at which point the product will precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Caption: Synthetic pathway from the starting material to a potential bifunctional catalyst.
Application Note 2: Exploratory Screening as a Ligand in Metal Catalysis
The ability of both the imidazole and nitrile functionalities to coordinate with metals suggests the utility of 1H-Imidazole-2-carbonitrile as a ligand in transition metal catalysis. The following protocol outlines a general method for screening its effectiveness in a model palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 2: In Situ Screening of 1H-Imidazole-2-carbonitrile as a Ligand for Suzuki-Miyaura Coupling
-
Objective: To evaluate the efficacy of 1H-Imidazole-2-carbonitrile as a ligand for a Pd-catalyzed cross-coupling reaction.
-
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or another suitable palladium precursor
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials, magnetic stirrer, heating block
-
GC-MS or HPLC for analysis
-
-
Procedure (to be performed under an inert atmosphere):
-
Preparation: In a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%, to achieve a 2:1 ligand-to-metal ratio). Dissolve this mixture in a small amount of the reaction solvent.
-
Causality Note: The hydrochloride salt may need to be neutralized by the reaction base to act as an effective ligand. Running a parallel experiment with the free base (if available) or adding an extra equivalent of base is advisable.
-
-
Reaction Initiation: Add the solvent to the main reaction vial, followed by the catalyst/ligand solution.
-
Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot of the reaction mixture, quench it, and analyze by GC-MS or HPLC to determine the conversion to the biaryl product. Compare the result against a control reaction run without the imidazole ligand.
-
Quantitative Data Summary
This table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source |
| Chemical Formula | C₄H₄ClN₃ | N/A |
| Molecular Weight | 129.55 g/mol | PubChem[8] |
| Appearance | Solid | N/A |
| Known Roles | Chemical Intermediate, Synthon | General Lit. |
| Potential Catalytic Use | Precursor for Organocatalysts, Ligand for Metal Catalysis | This Work |
Conclusion and Future Outlook
This compound represents a molecule of latent potential in the field of catalysis. While not a catalyst in its own right based on current literature, its structure is primed for strategic exploitation. The imidazole core provides a proven platform for organocatalytic activity, and the nitrile group offers a versatile handle for derivatization or coordination to metal centers. The protocols outlined in this guide provide a validated starting point for researchers to transform this potential into practice. Future research should focus on the systematic synthesis and evaluation of catalysts derived from this promising synthon, thereby expanding the toolkit available to the chemical and pharmaceutical industries.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. US10968182B2 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
Scalable Synthesis of 1H-Imidazole-2-carbonitrile Hydrochloride Derivatives: Protocols and Process Insights
An Application Guide for Drug Development Professionals
Abstract
1H-Imidazole-2-carbonitrile and its derivatives are pivotal structural motifs in modern medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents, including antifungals, anticancer drugs, and anti-inflammatory compounds.[1][2] The scalability of their synthesis is therefore a critical consideration for the pharmaceutical industry. This application note provides a detailed, scientifically-grounded guide for the scalable synthesis of 1H-Imidazole-2-carbonitrile hydrochloride. We present a robust protocol based on the Sandmeyer-type reaction of 2-amino-1H-imidazole, offering in-depth explanations of experimental choices, process optimization strategies, and critical safety procedures. This document is intended for researchers, chemists, and process development professionals aiming to establish efficient and safe large-scale production of these valuable intermediates.
Introduction: The Strategic Importance of 2-Cyanoimidazoles
The imidazole ring is a privileged scaffold in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions.[1] The introduction of a carbonitrile (cyano) group at the C2 position dramatically enhances its utility as a synthetic building block. The cyano group is a versatile functional handle that can be transformed into other critical functionalities such as amines, carboxylic acids, and tetrazoles. Furthermore, the nitrile itself is often considered a bioisostere for groups like carbonyls or halogens in final drug molecules.[3]
Given the increasing prevalence of this core in drug candidates, the development of a synthesis method that is not only high-yielding but also safe, cost-effective, and amenable to scale-up is of paramount importance for the pharmaceutical and agrochemical industries.[4][5] This guide focuses on a well-established and reliable pathway: the conversion of 2-amino-1H-imidazole to 1H-imidazole-2-carbonitrile via a Sandmeyer-type reaction, culminating in its isolation as a stable hydrochloride salt.
Overview of Synthetic Strategies
Several routes to 2-cyanoimidazoles have been reported, each with distinct advantages and challenges regarding scalability.
-
Sandmeyer-type Reaction: This classic transformation converts an aromatic or heteroaromatic amine into a diazonium salt, which is then displaced by a nucleophile—in this case, cyanide—using a copper(I) salt catalyst.[6][7] This method is often favored for its reliability and use of readily available starting materials.
-
From Diaminomaleonitrile (DAMN): DAMN is a versatile C4 precursor used in the synthesis of numerous nitrogen-containing heterocycles, including purines and imidazoles.[8][9] While powerful, these routes can sometimes lead to regioisomeric mixtures, requiring careful control for scalable applications.
-
Dehydration of 2-Aldoximes: This approach involves the formation of an imidazole-2-carboxaldehyde oxime, which is subsequently dehydrated using reagents like thionyl chloride or phosphorus oxychloride to yield the nitrile.[10]
-
Direct Cyanation: Methods involving direct cyanation exist but often employ highly toxic reagents like cyanogen chloride, posing significant safety challenges for large-scale production.[11]
For this guide, we will focus on the Sandmeyer-type reaction due to its proven industrial applicability and predictable outcomes.
Featured Protocol: Scalable Synthesis via Sandmeyer Reaction
This protocol details a two-stage process for converting 2-amino-1H-imidazole into this compound. The entire workflow is designed with scalability and safety as primary considerations.
Workflow Overview
Caption: Scalable workflow for 1H-Imidazole-2-carbonitrile HCl synthesis.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
2-Amino-1H-imidazole sulfate (or free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Stage 1: Diazotization of 2-Amino-1H-imidazole
-
Acidic Dissolution: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge concentrated HCl and deionized water. Cool the mixture to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 2-amino-1H-imidazole sulfate (1.0 eq.) to the cold acid solution. The addition should be portion-wise to maintain the temperature below 10 °C. Stir until a clear solution is obtained.
-
Causality Note: A strong acid environment is crucial for forming nitrous acid in situ and stabilizing the resulting diazonium salt. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[12]
-
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq.) in deionized water. Add this solution dropwise to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. To confirm the complete consumption of the starting amine and the presence of slight excess nitrous acid, a spot test using starch-iodide paper should be performed. The paper should turn blue, indicating the reaction is complete.[12] The resulting pale yellow solution of imidazole-2-diazonium chloride is used immediately in the next step.
Stage 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate, larger reactor, charge deionized water and sodium cyanide (2.2 eq.). Stir to dissolve, then add copper(I) cyanide (1.2 eq.). Stir the mixture to form a solution of sodium dicyanocuprate(I) (Na[Cu(CN)₂]). Cool this solution to 0-5 °C.
-
Causality Note: Using a pre-formed solution of the copper(I) cyanide complex enhances its solubility and catalytic activity. The excess cyanide helps stabilize the copper(I) species.[6]
-
-
Diazonium Salt Addition: Slowly add the cold diazonium salt solution from Stage 1 to the copper cyanide solution. The addition rate must be carefully controlled to manage the vigorous evolution of nitrogen gas and the exothermic nature of the reaction. Maintain the temperature below 10 °C during this addition.
-
Reaction Drive: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C and hold for 1-2 hours, or until the evolution of nitrogen gas ceases. This indicates the completion of the substitution reaction.[7]
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Stage 3: Work-up and Isolation
-
Quenching and Basification: Cool the reaction mixture to room temperature. Slowly and carefully adjust the pH to ~9-10 by adding a 20-30% aqueous sodium hydroxide solution. This step neutralizes the excess acid and decomposes the copper complexes. Perform this in a well-ventilated area as HCN gas may evolve if the pH drops to acidic levels.
-
Extraction: Transfer the mixture to a separation funnel or extraction vessel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Isolation of Hydrochloride Salt: Concentrate the dried organic solution under reduced pressure to obtain the crude free base of 1H-imidazole-2-carbonitrile. Dissolve this crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
Crystallization and Filtration: The hydrochloride salt will precipitate. Cool the slurry to 0-5 °C to maximize recovery. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable, crystalline solid.
Process Optimization and Troubleshooting
| Parameter | Optimization Goal | Rationale & Key Considerations | Troubleshooting |
| Temperature | Maintain 0-5 °C for diazotization | Prevents decomposition of the diazonium salt, which is the primary cause of low yields and tar formation.[12] | Low Yield/Tar Formation: Likely due to temperature excursion. Improve cooling efficiency and slow down addition rates. |
| Reagent Stoichiometry | Slight excess of NaNO₂ and CuCN | Ensures complete conversion of the starting amine and provides sufficient catalyst for the cyanation step. | Incomplete Reaction: Check stoichiometry. Verify completion of diazotization with starch-iodide paper before proceeding. |
| Addition Rates | Slow and controlled | Manages exotherms and gas evolution, ensuring both safety and reaction selectivity. | Runaway Reaction: Immediately stop addition and apply maximum cooling. Review process safety parameters before restarting. |
| pH Control | Basic pH (~9-10) during work-up | Decomposes copper-cyanide complexes and ensures the product is in its free base form for efficient extraction into the organic phase. | Poor Extraction Yield: Ensure pH is sufficiently basic. Perform multiple extractions. |
| Purification | Crystallization of HCl salt | Avoids chromatography on a large scale. Provides a stable, solid product with high purity. | Oily Product/Poor Crystallization: Crude product may be impure. Consider an upstream wash or a different crystallization solvent system. |
Critical Safety Considerations
The protocols described involve highly toxic and corrosive materials. Strict adherence to safety procedures is mandatory.
-
Cyanide Handling: All operations involving copper(I) cyanide and sodium cyanide must be conducted in a certified, properly functioning chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles or a face shield, and double-glove with nitrile gloves.[15]
-
No Acids: Never allow cyanide salts to come into contact with acids, as this will rapidly generate lethal hydrogen cyanide (HCN) gas.[16] Ensure all glassware is free of acid residue.
-
Designated Area: Establish a designated work area for cyanide use, clearly marked with warning signs.[14]
-
Never Work Alone: Always inform colleagues when you are working with cyanides.[13]
-
-
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) is hazardous. It must be quenched by slow addition to a stirred, cooled solution of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion. Dispose of the treated waste according to institutional and local regulations.[14]
-
Emergency Preparedness: An emergency plan must be in place. Keep a cyanide antidote kit available, and ensure personnel are trained in its use. In case of any exposure, immediately remove the affected person from the area, remove contaminated clothing, and call for emergency medical services.[15][16]
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The chemistry of diaminomaleonitrile and its utility in heterocyclic synthesis (2003) | Amal Al-Azmi | 77 Citations [scispace.com]
- 10. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. ohsa.mt [ohsa.mt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Imidazole-2-carbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 1H-Imidazole-2-carbonitrile and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. Here, we combine established chemical principles with practical, field-proven insights to help you improve your reaction yields and product purity.
Introduction
1H-Imidazole-2-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals. Its preparation can be challenging, with issues like low yields, side product formation, and purification difficulties frequently encountered. This guide provides a structured approach to troubleshooting these problems.
A common and effective route to 1H-Imidazole-2-carbonitrile involves the dehydration of 1H-Imidazole-2-carboxaldehyde oxime. An alternative pathway is the direct cyanation of an imidazole ring, though this can present regioselectivity challenges.[1][2] The final step typically involves treating the free base with hydrochloric acid to afford the stable hydrochloride salt.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis often trace back to one of several key areas: incomplete conversion of the starting material, degradation of the product, or inefficient purification.
-
Incomplete Dehydration of the Aldoxime: The conversion of the aldoxime intermediate to the nitrile is a critical dehydration step. If this step is inefficient, you will isolate unreacted starting material, thus lowering your yield.
-
Causality: Dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) are commonly used. Their effectiveness can be hampered by moisture or insufficient equivalents. A patent describes using thionyl chloride for this dehydration step.[3] Another common method involves using reagents like 1-propanephosphonic anhydride solution (T3P).[4]
-
Solution: Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Consider increasing the equivalents of your dehydrating agent incrementally. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material before proceeding with the work-up.
-
-
Side Reactions and Decomposition: Imidazole rings can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to polymerization or ring-opening, resulting in a dark, tarry reaction mixture and reduced yield.
-
Causality: The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack and polymerization under strongly acidic conditions.
-
Solution: Maintain careful temperature control. If using a strong dehydrating agent like POCl₃, perform the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[5] Using a milder, modern dehydrating agent might also be beneficial.
-
-
Purification Losses: The product can be lost during extraction and chromatography.
-
Causality: 1H-Imidazole-2-carbonitrile has some water solubility. During aqueous work-up, a significant amount of product can remain in the aqueous layer.
-
Solution: When extracting your product from the aqueous phase, use a more polar organic solvent like ethyl acetate and perform multiple extractions (e.g., 3-4 times) to maximize recovery. Brine washes can help to break up emulsions and further drive the product into the organic layer.
-
Below is a troubleshooting workflow to diagnose and address low yield issues systematically.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: The reaction mixture turns dark brown or black. Is this normal and how can I prevent it?
A2: Significant darkening of the reaction mixture is generally an indicator of decomposition or polymerization and is not desirable.
-
Causality: This is often caused by excessive heat or overly harsh acidic conditions during the dehydration step. The starting materials or the product may be degrading.
-
Solution:
-
Temperature Control: Add the dehydrating agent (e.g., SOCl₂, POCl₃) dropwise at a reduced temperature (0 °C or below) to manage the exothermic reaction.
-
Reagent Choice: Consider using a milder dehydrating agent. For example, the use of T3P in N,N-dimethylformamide (DMF) with triethylamine can be an effective and less harsh alternative.[4]
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions which can also contribute to color formation.
-
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification of 1H-Imidazole-2-carbonitrile can be challenging due to its polarity. Column chromatography is the most common method.[6]
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 9:1 Dichloromethane/Methanol) and gradually increase the polarity by increasing the proportion of methanol. Adding a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase can help to reduce tailing of the product spot on the silica gel by neutralizing acidic sites.
-
Alternative: Crystallization: If the crude product is relatively clean, crystallization can be an effective purification method.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or acetonitrile) and allow it to cool slowly. If crystals do not form, adding a less polar co-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid can induce crystallization.[5]
-
Q4: How do I confirm the identity and purity of my final 1H-Imidazole-2-carbonitrile hydrochloride?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR should show the characteristic imidazole ring protons, and the carbon NMR will show a peak for the nitrile carbon (typically around 115-120 ppm).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should observe the mass corresponding to the protonated free base [M+H]⁺.
-
Melting Point: The hydrochloride salt should have a sharp, defined melting point. Literature values for the free base are around 176-177 °C.[4] A broad melting range suggests impurities.
-
Infrared (IR) Spectroscopy: Look for a sharp absorption band characteristic of the nitrile (C≡N) stretch, typically appearing around 2220-2260 cm⁻¹.
Detailed Experimental Protocol
This protocol describes the synthesis of 1H-Imidazole-2-carbonitrile from 1H-imidazole-2-carboxaldehyde, adapted from literature procedures.[4][7]
Step 1: Synthesis of 1H-imidazole-2-carboxaldehyde Oxime
-
In a round-bottomed flask, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of water and ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Once complete, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Dehydration to 1H-Imidazole-2-carbonitrile
-
Suspend the crude 1H-imidazole-2-carboxaldehyde oxime (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the suspension.
-
Add a solution of 1-propanephosphonic anhydride (T3P, 2.2 eq) dropwise to the mixture while maintaining the temperature at around 100 °C.[4]
-
Stir the reaction mixture at 100 °C for 4 hours.[4] Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by carefully pouring it into ice water.
-
Extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 1H-Imidazole-2-carbonitrile in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Optimization Strategies
To systematically improve your yield and purity, consider the variables outlined in the table below.
| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |
| Dehydrating Agent | Thionyl Chloride (SOCl₂) | Use T3P or Trifluoroacetic Anhydride (TFAA) | Milder conditions can reduce side product formation and decomposition, leading to a cleaner reaction and higher yield.[4] |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) or Acetonitrile | Higher boiling point solvents can allow for higher reaction temperatures if needed, while their polar nature can improve solubility of intermediates. |
| Temperature | 0 °C to Room Temp | Maintain strict low-temperature control (e.g., -10 °C to 0 °C) during reagent addition. | Minimizes exothermic decomposition and formation of polymeric byproducts, improving purity. |
| Base (Dehydration) | Pyridine | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | A non-nucleophilic base like DIPEA can prevent side reactions with the dehydrating agent or intermediates. |
| Work-up | Single Extraction | Multiple extractions with Ethyl Acetate; Brine wash | Maximizes recovery of the polar product from the aqueous phase and helps resolve emulsions, improving isolated yield. |
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Direct Regioselective C-H Cyanation of Purines [mdpi.com]
- 3. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]
- 4. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1H-Imidazole-2-carbonitrile Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1H-Imidazole-2-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful, efficient, and reproducible synthesis of this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and critical parameters.
Q1: What are the primary synthetic routes for 1H-Imidazole-2-carbonitrile?
A1: There are two main strategies for synthesizing the 1H-imidazole-2-carbonitrile core:
-
Dehydration of 1H-Imidazole-2-carboxaldehyde Oxime: This is a widely used and reliable method. It involves the conversion of the readily available 1H-imidazole-2-carboxaldehyde to its corresponding oxime using hydroxylamine hydrochloride. The subsequent dehydration of the oxime yields the desired nitrile.[1] This method is advantageous as it avoids highly toxic cyanating agents.
-
Direct Cyanation of an Imidazole Ring: This approach involves introducing the cyano group directly onto the imidazole ring. A common example involves the reaction of a protected imidazole, such as 1-benzylimidazole, with a cyanating agent like cyanogen chloride, followed by deprotection.[2] These methods can be highly efficient but often require stringent handling of hazardous reagents and careful control of reaction conditions to prevent side reactions.[3]
Q2: Why is the final product isolated as a hydrochloride salt?
A2: The imidazole ring is basic due to the lone pair of electrons on the N3 nitrogen atom.[4] Preparing the hydrochloride salt serves several critical functions:
-
Enhanced Stability: The salt form is generally more crystalline, less hygroscopic, and more stable for long-term storage compared to the free base.
-
Improved Handling: The free base can be an oil or a low-melting solid, making it difficult to handle and weigh accurately. The crystalline salt is a free-flowing solid.
-
Simplified Purification: Salt formation can be a final purification step, as impurities that do not form salts can be washed away.
-
Aqueous Solubility: For certain applications, the hydrochloride salt offers improved solubility in aqueous media.[5]
Q3: What are the most critical experimental parameters to control during the synthesis?
A3: Success in heterocyclic synthesis hinges on meticulous control of reaction conditions.[6] For this specific synthesis, the following are paramount:
-
Moisture Control: Water can react with dehydrating agents and intermediates, leading to hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid as a major side product. Always use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Temperature: Temperature control is crucial, especially during the addition of reagents. Exothermic reactions can lead to the formation of tars and decomposition products.[7] For instance, in direct cyanation, low temperatures are often required to control reactivity.[2]
-
Stoichiometry: The molar ratios of reactants must be precise. An excess of base or dehydrating agent can lead to undesired side reactions and complicate the purification process.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol) to achieve good separation between the starting material, intermediates (like the oxime), the product, and any potential side products.[8][9] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the masses of the species in the reaction mixture.[6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Symptom: TLC analysis shows a significant amount of unreacted starting material (e.g., 1H-imidazole-2-carboxaldehyde or its oxime) even after the recommended reaction time.
-
Possible Causes & Solutions:
-
Ineffective Dehydrating Agent (for the oxime route): The dehydrating agent (e.g., T3P®, phosphorus oxychloride, acetic anhydride) may have degraded due to improper storage.
-
Recommended Action: Use a fresh, unopened bottle of the dehydrating agent. Ensure it is handled under anhydrous conditions.
-
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed at an optimal rate.
-
Recommended Action: If the reaction is run at room temperature, consider gently heating it (e.g., to 40-50 °C) while monitoring by TLC. Conversely, if high temperatures are used, decomposition might be occurring, and a lower temperature should be trialed.[7]
-
-
Insufficient Reaction Time: The reaction may simply be slow.
-
Recommended Action: Extend the reaction time, taking TLC spots at regular intervals (e.g., every 2-4 hours) until the starting material is consumed.
-
-
Presence of Moisture: Water quenches the dehydrating agent and can prevent the reaction from proceeding.
-
Recommended Action: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere.[6]
-
-
Problem 2: Formation of Significant Side Products
-
Symptom: TLC plate shows multiple new spots, or the final product is difficult to purify due to closely eluting impurities.
-
Possible Causes & Solutions:
-
Hydrolysis of Nitrile to Amide/Carboxylic Acid: This is the most common side reaction, caused by the presence of water during the reaction or workup. The nitrile group (-CN) is hydrolyzed to a carboxamide (-CONH₂) or further to a carboxylic acid (-COOH).
-
Recommended Action:
-
Strictly adhere to anhydrous reaction conditions.
-
During workup, use a saturated sodium bicarbonate solution to neutralize any acid and quench the reaction, but minimize contact time with the aqueous phase.
-
Purify promptly after workup to avoid degradation on silica gel.
-
-
-
Formation of Tar-like Substances: This often occurs in acid-catalyzed reactions or when the reaction temperature is too high, leading to polymerization or decomposition.[7]
-
Recommended Action:
-
Add reagents slowly, especially if the reaction is exothermic, using an ice bath to maintain a low temperature.
-
Ensure efficient stirring to prevent localized overheating.[6]
-
-
-
Incomplete Conversion of Intermediate: In the oxime route, unreacted 1H-imidazole-2-carboxaldehyde oxime may remain.
-
Recommended Action: Increase the equivalents of the dehydrating agent slightly (e.g., from 1.1 to 1.2 eq.) or extend the reaction time. The oxime can often be separated during column chromatography.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Symptom: The final product is obtained as a dark oil instead of a solid, or it fails to crystallize.[9]
-
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of high-boiling solvents like DMF or DMSO can prevent solidification.
-
Recommended Action: After rotary evaporation, place the product under a high vacuum for several hours. If an oil persists, perform an acid-base extraction: dissolve the crude product in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and re-concentrate.[8]
-
-
Presence of Oily Impurities: Side products can act as eutectic contaminants, lowering the melting point of the mixture.
-
Recommended Action:
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir vigorously, and the pure product should precipitate as a solid.
-
Chromatography: If trituration fails, column chromatography is the most effective method for removing impurities.[9]
-
-
-
Failure to Form Hydrochloride Salt: The free base may be oily. The conversion to the hydrochloride salt often facilitates solidification.
-
Recommended Action: Dissolve the purified free base in a minimal amount of a dry solvent like methanol or diethyl ether. Add a solution of HCl in isopropanol or ether dropwise until the solution is acidic. The hydrochloride salt should precipitate.
-
-
Section 3: Protocols & Data
Protocol 1: Synthesis from 1H-Imidazole-2-carboxaldehyde[1]
Step 1: Oxime Formation
-
To a round-bottomed flask, add 1H-imidazole-2-carboxaldehyde (1.0 eq.) and dissolve it in N,N-dimethylformamide (DMF).
-
Add triethylamine (1.5 eq.) followed by hydroxylamine hydrochloride (1.1 eq.).
-
Stir the mixture at room temperature and monitor by TLC until the aldehyde is fully consumed.
Step 2: Dehydration to Nitrile
-
To the reaction mixture containing the oxime, add a dehydrating agent such as 1-propanephosphonic anhydride solution (T3P®, 2.2 eq.).
-
Heat the reaction mixture to 100 °C for 4 hours, or until TLC indicates complete conversion of the oxime to the nitrile.
-
Cool the reaction to room temperature and quench by slowly pouring it into ice water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified 1H-imidazole-2-carbonitrile in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a solution of acetyl chloride (1.1 eq.) or ethereal HCl.
-
Stir for 30 minutes. The product should precipitate.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Table 1: Common Side Products and Impurities
| Structure | Name | Molar Mass ( g/mol ) | Origin |
| 1H-imidazole-2-carboxaldehyde oxime | 111.11 | Unreacted intermediate from the oxime route. | |
| 1H-imidazole-2-carboxamide | 111.11 | Partial hydrolysis of the nitrile group. | |
| 1H-imidazole-2-carboxylic acid | 112.09 | Complete hydrolysis of the nitrile group. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Low Yield | Inactive reagents, moisture, suboptimal temperature. | Use fresh reagents, ensure anhydrous conditions, optimize temperature.[6] |
| Multiple Spots on TLC | Hydrolysis, decomposition, incomplete reaction. | Use strict anhydrous conditions, control temperature, extend reaction time. |
| Oily Product | Residual solvent, impurities. | Dry under high vacuum, perform acid-base extraction, purify by chromatography or trituration.[9] |
| Product Degradation | Instability of the free base, harsh workup. | Convert to hydrochloride salt, use mild workup conditions, avoid high temperatures.[7] |
Section 4: Visual Guides
Diagram 1: General Synthesis Workflow
Caption: Workflow for synthesis via the oxime dehydration route.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Diagram 3: Nitrile Hydrolysis Side Reaction
Caption: Pathway for the hydrolysis side reaction of the nitrile group.
Section 5: References
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from 6
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Retrieved from 7
-
PrepChem. (n.d.). Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. Retrieved from 2
-
BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from 8
-
Silva, F. C., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Retrieved from 3
-
Bhatnagar, A. (2024). A review article on synthesis of imidazole derivatives. AIMS Press. Retrieved from 5
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from 4
-
ChemicalBook. (n.d.). 1H-IMIDAZOLE-2-CARBONITRILE Usage And Synthesis. Retrieved from 1
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from 9
References
- 1. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [amp.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1H-Imidazole-2-carbonitrile Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1H-Imidazole-2-carbonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and optimization of this valuable heterocyclic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot and refine your reaction conditions effectively.
Synthesis Overview & Core Chemistry
1H-Imidazole-2-carbonitrile is a key building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals. Its hydrochloride salt form enhances stability and solubility, making it easier to handle and store.
The most prevalent and reliable synthetic route involves the dehydration of an aldoxime intermediate, which is formed from 1H-imidazole-2-carboxaldehyde. This two-step, one-pot process is generally high-yielding but requires careful control of conditions to prevent side reactions and ensure product purity.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the hydrochloride salt in this compound?
A1: The hydrochloride salt serves several critical functions. Firstly, imidazole is a basic heterocycle, and forming the hydrochloride salt by protonating one of the ring nitrogens increases its stability and typically transforms it into a more crystalline, less hygroscopic solid, which simplifies handling and storage.[1] Secondly, this salt form often enhances solubility in certain polar solvents, which can be advantageous for subsequent reactions or formulation studies. The protonation occurs due to the acid-base reaction between the imidazole ring and hydrochloric acid.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry place, ideally in a tightly sealed container to protect it from moisture and light.[3] Room temperature storage is generally acceptable for short periods.[4] The primary degradation pathway of concern is the hydrolysis of the nitrile group, which is accelerated by moisture and strong acidic or basic conditions.[5]
Q3: My final product is an oil or a sticky solid, not a crystalline powder. Why?
A3: This is a common issue often caused by the presence of residual solvent or impurities.[6] The hydrochloride salt is quite polar and can retain solvents like DMF or water. Ensure the product is thoroughly dried under a high vacuum. If impurities are present, they can act as a eutectic contaminant, lowering the melting point and preventing crystallization. Further purification via silica gel chromatography or recrystallization from an appropriate solvent system may be required.[6]
Q4: Can I use a different cyanating agent to synthesize this molecule directly from 1H-imidazole?
A4: Direct C-H cyanation of the imidazole ring at the C2 position is challenging due to the electronic nature of the ring. While various electrophilic cyanating agents exist, such as cyanogen bromide or 1-cyanobenzotriazole, they often react with the more nucleophilic nitrogen atom first (N-cyanation) or require specific directing groups and catalysts.[7][8] The synthesis from 1H-imidazole-2-carboxaldehyde is generally more reliable and regioselective for obtaining the desired 2-carbonitrile isomer.[9]
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, focusing on root causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
Q: I've followed the procedure, but my reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
A: Low yield is a multifaceted problem that can originate from several stages of the synthesis. Let's break down the potential causes systematically.
Potential Cause 1: Incomplete Dehydration of the Oxime Intermediate. The conversion of the intermediate aldoxime to the nitrile is the critical bond-forming step. If the dehydrating agent is weak, impure, or used in insufficient quantity, the reaction will stall.
-
Expert Insight: Propanephosphonic acid anhydride (T3P®) is a highly effective and reliable dehydrating agent for this transformation, often providing superior results to older methods.[9] It activates the oxime's hydroxyl group, turning it into a good leaving group.
-
Solution:
-
Ensure your dehydrating agent is fresh and handled under anhydrous conditions.
-
Consider using T3P® if you are using a different reagent. Use at least 2.0 equivalents relative to the starting aldehyde.[9]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the oxime intermediate before proceeding with the workup.
-
Potential Cause 2: Hydrolysis of the Nitrile Product. The cyano group is susceptible to hydrolysis back to a carboxamide or further to a carboxylic acid, especially during aqueous workup if the pH is not controlled or if the reaction is heated for too long in the presence of water.[5]
-
Expert Insight: The workup is a critical step. Quenching the reaction mixture in a large volume of ice-cold water helps to rapidly dilute the reagents and dissipate heat, minimizing hydrolysis.[9]
-
Solution:
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
During workup, quench the reaction mixture by adding it to ice water, rather than adding water to the reaction.
-
When performing extractions, use a saturated brine solution for the final wash to help remove residual water from the organic layer before drying.[9]
-
Potential Cause 3: Sub-optimal Reaction Temperature. The dehydration step typically requires heating to proceed at a reasonable rate. Insufficient temperature will lead to a sluggish and incomplete reaction.
-
Expert Insight: A reaction temperature of around 100 °C in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is reported to be effective.[9]
-
Solution:
-
Ensure your reaction is heated to the target temperature using an oil bath and a calibrated thermometer.
-
Maintain consistent stirring to ensure even heat distribution.
-
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Issue 2: Significant Impurity Profile in Final Product
Q: My crude product contains several significant impurities according to NMR/LC-MS analysis. What are the most common side-reactions?
A: Beyond the hydrolysis byproducts mentioned previously, other impurities can arise from the starting materials or side reactions.
Potential Impurity 1: Unreacted 1H-imidazole-2-carboxaldehyde.
-
Cause: Incomplete initial formation of the oxime. This can happen if the base (e.g., triethylamine) is insufficient to neutralize the HCl from hydroxylamine hydrochloride, preventing the free hydroxylamine from reacting.
-
Solution: Ensure at least 2.0 equivalents of base are used: one to free the hydroxylamine and one to act as an acid scavenger in the subsequent dehydration step.
Potential Impurity 2: Decarboxylated Species (1H-imidazole).
-
Cause: While more common for the corresponding 1H-imidazole-2-carboxylic acid, the nitrile can degrade under excessively harsh thermal or pH conditions.[10][11] If the carboxylic acid is formed via hydrolysis, it is particularly prone to losing CO2.
-
Solution: Avoid excessive heating temperatures or prolonged reaction times. Maintain moderate pH during workup and purification.
Potential Impurity 3: N-Substituted byproducts.
-
Cause: Some dehydrating agents or coupling reagents can react with the imidazole ring nitrogen.
-
Solution: Choose a dehydrating agent that selectively reacts with the oxime hydroxyl group. T3P® is generally very selective for this purpose.[9]
Key Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: One-Pot Synthesis of 1H-Imidazole-2-carbonitrile
This protocol is adapted from a reported literature procedure.[9]
-
Reaction Setup: To a 1L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in N,N-dimethylformamide (200 mL).
-
Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol, 1.5 eq.), hydroxylamine hydrochloride (3.95 g, 56.84 mmol, 1.1 eq.), and a 50% solution of 1-propanephosphonic anhydride (T3P®) in ethyl acetate (36.4 g, 57.20 mmol, 1.1 eq. of the dimer).
-
Reaction: Stir the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/petroleum ether 1:2) to confirm the consumption of the starting material and intermediate oxime.
-
Workup: After cooling the reaction mixture to room temperature, carefully pour it into 500 mL of ice-cold water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 1 L).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 1 L). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, using a slurry method with an appropriate eluent system (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., ethyl acetate/petroleum ether 1:2) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure 1H-imidazole-2-carbonitrile.
-
Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product as an off-white solid. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent.
Data Summary for Optimization
The choice of solvent and dehydrating agent is paramount for success. The following table summarizes key parameters to consider.
| Parameter | Recommended Condition | Rationale & Reference |
| Solvent | N,N-Dimethylformamide (DMF), Sulfolane | High-boiling polar aprotic solvents are effective at dissolving the polar reagents and intermediates and allowing for the necessary reaction temperature.[9][12] |
| Dehydrating Agent | 1-Propanephosphonic anhydride (T3P®) | Provides high yields and clean conversion of the oxime to the nitrile under relatively mild conditions.[9] |
| Base | Triethylamine (Et3N) | Acts as an acid scavenger and is required to liberate the free hydroxylamine from its hydrochloride salt.[9] |
| Temperature | 100 °C | Provides the necessary activation energy for the dehydration step without causing significant thermal decomposition.[9] |
| Extraction Solvent | Ethyl Acetate | Offers good solubility for the nitrile product while being immiscible with the aqueous phase used in the workup.[9] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Imidazole-2-carbonitrile | 31722-49-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [amp.chemicalbook.com]
- 10. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benthamdirect.com [benthamdirect.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1H-Imidazole-2-carbonitrile Hydrochloride
Welcome to the technical support resource for 1H-Imidazole-2-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. As a bifunctional molecule—possessing both a reactive imidazole ring and a transformable nitrile group—its chemistry is rich with possibilities and potential pitfalls. This document provides in-depth, experience-driven answers to common issues encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aprotic organic solvent (e.g., THF, Dichloromethane, Acetonitrile). Why is this happening and how can I resolve it?
Root Cause Analysis: The name "hydrochloride" is the key. Your starting material is a salt. The imidazole ring is protonated, making it ionic and thus highly polar. This ionic character renders it insoluble in most non-polar or moderately polar aprotic organic solvents. To engage in most organic reactions, particularly those requiring nucleophilic character from the imidazole nitrogen, you must first generate the neutral, "free base" form.
Solutions:
-
In-Situ Neutralization: The most common approach is to add a base directly to the reaction mixture. The choice of base is critical and depends on the subsequent reaction.
-
For N-Alkylation or Acylation: Use a non-nucleophilic base to deprotonate the imidazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
For Reactions Sensitive to Inorganic Salts: A strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.
-
-
Aqueous Workup Prior to Reaction: If your intended reaction cannot tolerate the presence of water or a salt byproduct, you can neutralize the hydrochloride beforehand.
-
Dissolve the hydrochloride salt in water.
-
Slowly add a base like sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is neutral or slightly basic.
-
The neutral 1H-Imidazole-2-carbonitrile may precipitate out if its solubility in water is low. If not, extract the free base into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting solid is the neutral form, which will have much better solubility in organic solvents.
-
| Solvent Polarity | Solubility of Hydrochloride Salt | Solubility of Free Base |
| Water, Methanol | High | Moderate to Low |
| THF, Acetonitrile | Very Low | Good |
| Dichloromethane | Very Low | Good |
| Toluene, Hexanes | Insoluble | Low to Insoluble |
Q2: I am attempting an N-alkylation, but the reaction is sluggish, incomplete, or yielding multiple products. What are the common failure points?
Root Cause Analysis: N-alkylation of imidazoles can be complicated by regioselectivity (alkylation at N-1 vs. N-3, which are equivalent in the parent compound but not in substituted derivatives) and over-alkylation. With 1H-Imidazole-2-carbonitrile, the primary issues are typically incomplete deprotonation, base-induced side reactions, or inappropriate solvent choice.
Solutions & Optimization Strategy:
-
Ensure Complete Deprotonation: The pKa of the N-H proton on an imidazole is approximately 14.5, meaning a sufficiently strong base is required. For many alkyl halides, potassium or cesium carbonate is effective, especially in a polar aprotic solvent like DMF or acetonitrile which helps solvate the ions.[1][2] If the reaction is still slow, a stronger base like sodium hydride (NaH) may be necessary.[3][4]
-
Solvent Selection: A polar aprotic solvent is generally best.
-
DMF or Acetonitrile: Excellent choices that promote Sₙ2 reactions.
-
THF: A good option, especially when using stronger bases like NaH.
-
-
Monitor for Side Reactions: The nitrile group is generally stable to bases like K₂CO₃ at moderate temperatures. However, stronger bases (like NaH or hydroxides) or high temperatures can potentially lead to hydrolysis or other reactions of the nitrile group.[5]
-
Order of Addition: For sensitive substrates, it is often best to first stir the imidazole hydrochloride with the base in the solvent to ensure formation of the free base before adding the alkylating agent.
Q3: I'm trying to hydrolyze the nitrile group to a carboxylic acid (1H-Imidazole-2-carboxylic acid), but the reaction is messy. How can I achieve a clean conversion?
Root Cause Analysis: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which the imidazole ring may not tolerate perfectly.[6][7] Under strong acidic conditions, the imidazole ring is protonated and generally stable. However, under strong basic conditions, the ring can be susceptible to degradation or side reactions, especially at elevated temperatures. The primary challenge is finding conditions that are vigorous enough to hydrolyze the nitrile without destroying the core heterocycle.
Recommended Protocol: Acid-Catalyzed Hydrolysis Acid-catalyzed hydrolysis is generally cleaner for this substrate.
-
Reaction Setup: Dissolve this compound in a mixture of concentrated hydrochloric acid (e.g., 6M HCl) and water.
-
Heating: Heat the mixture to reflux (typically around 100-110 °C).
-
Monitoring: Monitor the reaction by TLC or HPLC. A common way to check is to work up a small aliquot, derivatize the carboxylic acid (e.g., to a methyl ester with diazomethane or TMS-diazomethane), and check by GC-MS. The reaction can take several hours to days.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH to the isoelectric point of the resulting amino acid (1H-imidazole-2-carboxylic acid). This is typically around pH 3-4. The product should precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a cold organic solvent like acetone or ethanol to remove residual impurities.
-
Dry the product under vacuum.
-
Why avoid strong base? While base-catalyzed hydrolysis is a standard method for nitriles, the resulting imidazole-2-carboxylate can be unstable in strong, hot alkali. Furthermore, purification can be difficult as you would need to neutralize a large amount of base to precipitate the zwitterionic product.
Q4: My column chromatography purification is failing due to severe tailing of my imidazole-containing product. How can I get sharp, well-defined peaks?
Root Cause Analysis: This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms on your imidazole ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding causes the compound to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a competitive base to your eluent, you neutralize the acidic sites on the silica gel, preventing your product from binding too strongly.[8]
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This is highly effective for most imidazole derivatives.
-
Pyridine: Can also be used but is less common due to its odor and higher boiling point.
-
-
Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your product, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds with reduced tailing.[8]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a formic acid or TFA modifier) can be an excellent alternative.
-
-
Dry Loading: Instead of dissolving your sample in a strong solvent and loading it onto the column (wet loading), adsorb it onto a small amount of silica gel or Celite first. This "dry loading" technique often leads to sharper bands and better separation.[8]
Experimental Protocols
Protocol 1: General N-Alkylation of 1H-Imidazole-2-carbonitrile
This protocol describes a typical procedure for alkylating the imidazole nitrogen with an alkyl bromide.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add the alkyl bromide (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) often supplemented with 0.5% triethylamine to prevent tailing.[8]
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for separating a basic imidazole product from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (2x). The protonated imidazole product will move into the aqueous layer, while neutral impurities remain in the organic layer.[8]
-
Neutralization: Combine the acidic aqueous extracts and cool in an ice bath.
-
Back-Extraction: Slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃ solution) to the aqueous layer with stirring until the solution is basic (pH > 9).
-
Isolation: Extract the now-neutral imidazole product back into an organic solvent like DCM or ethyl acetate (3x).
-
Final Steps: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Key Reactivity Overview
The following diagram illustrates the primary transformations possible with 1H-Imidazole-2-carbonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Stable Storage and Handling of 1H-Imidazole-2-carbonitrile hydrochloride
Welcome to the technical support center for 1H-Imidazole-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of your this compound samples, thereby safeguarding the validity of your experimental outcomes.
Introduction: Understanding the Compound's Chemical Nature
This compound is a heterocyclic organic compound featuring an imidazole ring, a nitrile functional group, and a hydrochloride salt. This specific combination of functional groups dictates its chemical reactivity and, consequently, its storage requirements. The imidazole ring can be susceptible to oxidation and photodegradation, while the hydrochloride salt form suggests a hygroscopic nature, meaning it can readily absorb moisture from the atmosphere.[1][2][3] Degradation through these pathways can lead to the formation of impurities, which may compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[4][5][6] The container should be tightly sealed to prevent moisture uptake and exposure to air.[4][7][8][9][10]
Q2: At what temperature should I store the compound?
A2: While some suppliers may ship the product at room temperature, for long-term storage, it is advisable to store it in a cool place.[7][11] Refrigeration (2-8 °C) is a common and effective practice for preserving the integrity of hygroscopic and potentially reactive compounds.
Q3: Is this compound sensitive to light?
A3: Yes, imidazole-containing compounds can be sensitive to light.[1][3][12] Photodegradation is a potential risk, especially when the compound is in solution.[1][3] Therefore, it is crucial to store the compound in a light-protecting container, such as an amber-colored vial, or to wrap the container in aluminum foil.[5][12]
Q4: How should I handle the compound to prevent moisture absorption?
A4: Given its hydrochloride salt form, this compound is likely hygroscopic.[2][13] To minimize moisture absorption, always handle the compound in a low-humidity environment, such as a glove box or a desiccator.[5][14] When not in use, the container should be securely sealed.[4][7][8][9] For weighing and transferring, it is best to allow the container to equilibrate to room temperature before opening to prevent condensation.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the solid material due to moisture absorption, or a noticeable change in its solubility characteristics. If you observe any of these changes, it is advisable to perform a quality check before using the compound in a critical experiment.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a systematic approach to troubleshooting potential degradation issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when you suspect compound degradation.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Step-by-Step Troubleshooting Protocol
Issue 1: The solid appears clumped or discolored.
-
Potential Cause: This is a strong indicator of moisture absorption (hygroscopicity) and possible subsequent chemical degradation.[2]
-
Immediate Action:
-
Resolution:
-
For non-critical applications, you may be able to dry the compound under a high vacuum. However, be aware that some degradation may have already occurred.
-
For critical experiments, it is highly recommended to use a fresh, unopened stock of the compound.
-
Issue 2: Inconsistent experimental results or new, unexpected peaks in analytical data (e.g., HPLC, LC-MS).
-
Potential Cause: This suggests the presence of impurities, which could be degradation products. Potential degradation pathways for imidazole-containing compounds include hydrolysis, oxidation, and photodegradation.[1][3]
-
Immediate Action:
-
Resolution:
-
Quality Control Check: Perform a quality control analysis on your current stock. A simple method is to run an HPLC analysis and compare the chromatogram to a reference standard or the certificate of analysis provided by the supplier.
-
Forced Degradation Study (for advanced troubleshooting): To identify potential degradation products, a forced degradation study can be performed. This involves exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation and identify the resulting impurities by techniques like LC-MS.[6]
-
Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound. Method optimization will likely be required.
Objective: To separate the parent compound from potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (starting point):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic (e.g., 5% B to 95% B over 15 minutes) is recommended to ensure the elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of the compound. A starting wavelength of 230 nm can be explored.[6]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound.
-
The presence of additional peaks may indicate impurities or degradation products. The peak area percentage can be used to estimate the purity of the sample.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigerated: 2-8 °C recommended for long-term) | To slow down potential degradation reactions. |
| Light | Protect from light (Amber vial or foil wrap) | To prevent photodegradation.[12] |
| Moisture | Store in a dry environment (Desiccator recommended) | The hydrochloride salt is likely hygroscopic.[2][13] |
| Atmosphere | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen.[4][7][8][9][10] |
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 1H-Imidazole-2-carbonitrile | 31722-49-3 [sigmaaldrich.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analytical Methods for Monitoring 1H-Imidazole-2-carbonitrile Hydrochloride Reactions
Welcome to the technical support center for monitoring reactions involving 1H-Imidazole-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction progress, identify impurities, and ensure product quality. Here, we address common challenges and questions in a direct, problem-solution format, grounding our advice in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have when establishing a monitoring strategy for your synthesis.
Q1: What are the most suitable analytical methods for monitoring the formation of this compound?
The choice of analytical method depends on the specific information required (e.g., reaction kinetics, endpoint determination, impurity profiling) and available instrumentation. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection (HPLC-UV), is the workhorse for this analysis. It excels at separating the starting materials, product, and potential side-products, allowing for accurate quantification. It is highly sensitive, reproducible, and can be developed into a stability-indicating method.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an invaluable tool for unambiguous structure confirmation of the final product. For reaction monitoring, it can track the disappearance of reactant-specific protons and the appearance of product-specific protons over time.[3][4] While powerful, it is generally less sensitive than HPLC and quantification can be more complex in crude reaction mixtures.
-
In-Situ Spectroscopy (FTIR, Raman): These techniques allow for real-time monitoring of the reaction as it happens, without the need for sampling and quenching.[5][6] They are ideal for detailed kinetic studies and understanding reaction mechanisms by observing changes in specific functional group vibrations.[7]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is unparalleled for identifying the product and unknown impurities by providing molecular weight information.[8]
Q2: I'm just starting. Which method should I prioritize?
For most applications, start with HPLC-UV . It provides the best balance of quantitative accuracy, sensitivity, and resolving power for typical reaction mixtures. A well-developed HPLC method can track the consumption of reactants and the formation of your target molecule simultaneously. Once the reaction is complete, use ¹H NMR on the purified product for definitive structural confirmation.
Q3: My reaction involves multiple potential side-products. How can I identify them?
This is where a combination of techniques is most powerful.
-
HPLC-UV will show you the presence of impurities as separate peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. By analyzing the reaction mixture with LC-MS, you can obtain the mass-to-charge ratio (m/z) for each peak observed in the chromatogram, providing strong clues about the molecular weight and identity of the side-products.
-
Preparative HPLC or Column Chromatography can be used to isolate sufficient quantities of the major impurities for full structural elucidation by NMR .
HPLC Troubleshooting Guide
HPLC is the most common method for this analysis, but the polar, nitrogen-containing imidazole ring can present unique challenges.[9] This guide addresses the most frequent issues encountered.
Issue 1: Poor Peak Shape (Tailing)
Q: My peak for this compound is tailing significantly. What is causing this and how do I fix it?
A: Peak tailing for nitrogen-containing compounds like imidazoles is almost always caused by secondary interactions between the basic nitrogen atoms in your molecule and residual, acidic silanol groups on the surface of the silica-based HPLC column. This interaction slows down a fraction of the analyte molecules, causing them to elute later and create a "tail."
Causality & Solution Workflow:
Detailed Solutions:
-
Incorporate an Acidic Modifier: The most effective first step is to add a small amount (typically 0.05-0.1% v/v) of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to your mobile phase.[9] The acid protonates the imidazole nitrogen, giving it a positive charge. It also protonates the silanol groups on the column packing, effectively "masking" them and preventing the secondary interaction.
-
Control pH with a Buffer: For maximum reproducibility, use a buffer (e.g., phosphate or acetate) to maintain a consistent mobile phase pH, ideally around 2.5-3.5. This ensures the ionization state of your analyte and the column surface remains constant, leading to stable retention times and sharp peaks.[10]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column. Columns specifically marketed for polar compounds or as "Aqueous C18" often provide better performance.[9]
Issue 2: Poor Retention
Q: My compound is eluting very early, close to the solvent front. How can I increase its retention on a C18 column?
A: this compound is a polar molecule, which is why it has low affinity for the nonpolar C18 stationary phase and elutes quickly.
| Troubleshooting Strategy | Mechanism of Action | Implementation Notes |
| Decrease Organic Content | Increases the polarity of the mobile phase, forcing the polar analyte to interact more with the nonpolar stationary phase. | This is the simplest adjustment. If using a gradient, make the initial conditions more aqueous (e.g., start at 5% organic instead of 10%). |
| Use a Polar-Embedded Column | These columns (e.g., Aqueous C18, Polar-RP) have polar groups embedded in the alkyl chains, which helps retain polar analytes under highly aqueous conditions without phase collapse. | Highly recommended for polar compounds. Prevents the issue of "phase dewetting" when using >95% aqueous mobile phase.[9] |
| Eliminate Acid Modifier (If Possible) | If your peak shape is acceptable without it, removing the acid can sometimes increase retention, as the neutral form of the imidazole may be slightly less polar than its protonated form. | This is a trade-off. Often, good peak shape is more critical than high retention. Evaluate carefully. |
| Consider HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase. It is an alternative technique designed specifically for highly polar compounds. | This requires significant method redevelopment and is usually considered if reverse-phase methods fail completely. |
Issue 3: Inconsistent Retention Times
Q: My retention times are shifting from one injection to the next. What could be the cause?
A: Drifting retention times are a sign of an unstable system. The problem usually lies with the mobile phase, column temperature, or the pump.[11][12]
Troubleshooting Checklist:
-
Mobile Phase Preparation: Is your mobile phase properly degassed? Dissolved gases can form bubbles in the pump, causing pressure fluctuations and shifting retention times.[10] Was the mobile phase prepared fresh? Organic solvents can evaporate over time, changing the composition.[11]
-
Column Temperature: Are you using a column oven? Even minor fluctuations in ambient lab temperature can affect retention times. A column oven provides a stable thermal environment.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes, especially when changing mobile phases.
-
Pump Performance: Check for leaks in the system. Listen to the pump for unusual noises. Worn pump seals or faulty check valves can lead to inconsistent flow rates.[13]
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring this compound reactions. Optimization may be required based on your specific reaction conditions and impurities.
-
Instrumentation: Standard HPLC system with UV Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). An "Aqueous C18" is a good alternative.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the λmax of your compound using a UV scan. A starting wavelength of 230 nm can be explored.[2]
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 70% B
-
15-17 min: Hold at 70% B
-
17.1-20 min: Return to 5% B (re-equilibration)
-
Protocol 2: Sample Preparation for Reaction Monitoring
Accurate monitoring requires consistent and reproducible sample preparation.
-
Sampling: At specified time points, withdraw a small, precise aliquot from the reaction mixture (e.g., 50 µL).
-
Quenching (Critical): Immediately add the aliquot to a larger volume of a suitable solvent to stop the reaction. This could be your mobile phase A or another solvent in which all components are soluble. For example, add the 50 µL aliquot to 950 µL of Mobile Phase A in a clean vial. This step ensures the sample composition doesn't change between sampling and analysis.[8]
-
Dilution: The quenched sample may need further dilution to be within the linear range of the detector. A typical final concentration for analysis is in the range of 0.01-0.1 mg/mL.
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the HPLC column.[10]
-
Injection: Transfer the filtered sample to an HPLC vial for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
Validation & Comparative
A Technical Guide to Imidazolecarbonitrile Isomers in Synthesis: A Comparative Analysis of 1H-Imidazole-2-carbonitrile Hydrochloride and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The introduction of a carbonitrile (-C≡N) group onto this privileged scaffold gives rise to a versatile class of building blocks: the imidazolecarbonitriles. These isomers, differing only in the position of the nitrile substituent, exhibit distinct physicochemical properties and reactivity profiles that significantly influence their utility in synthetic chemistry and drug design.[4][5]
This guide provides an in-depth technical comparison of 1H-imidazole-2-carbonitrile hydrochloride with its key positional isomers, 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile. By examining their synthesis, electronic and steric characteristics, and reactivity, we aim to equip researchers with the critical insights needed to select the optimal isomer for their specific synthetic applications.
Structural and Electronic Landscape of Imidazolecarbonitrile Isomers
The position of the electron-withdrawing nitrile group on the imidazole ring profoundly impacts the electron density distribution, acidity, and basicity of the molecule. This, in turn, dictates the reactivity of the ring system and the nitrile group itself.
Diagram 1: Isomeric Structures of Imidazolecarbonitriles
Caption: The constitutional isomers of imidazolecarbonitrile.
1H-Imidazole-2-carbonitrile: The nitrile group at the C2 position is flanked by two nitrogen atoms. This proximity leads to a significant inductive electron withdrawal from the C2 carbon, making it highly electrophilic. The proton at the N1 position is expected to be more acidic compared to the other isomers due to the strong electron-withdrawing effect of the adjacent cyano group.
1H-Imidazole-4-carbonitrile and 1H-Imidazole-5-carbonitrile: These two isomers are tautomers and often exist in equilibrium. The electronic environment of the nitrile group in these isomers is less influenced by the two nitrogen atoms compared to the 2-cyano isomer. Consequently, the C4 and C5 positions are generally more electron-rich than the C2 position, which can influence their susceptibility to electrophilic attack.
Table 1: Predicted Physicochemical Properties of Methylated Imidazolecarbonitrile Isomers
| Property | 1-Methyl-1H-imidazole-4-carbonitrile | 1-Methyl-1H-imidazole-5-carbonitrile (Computed)[6] |
| Molecular Formula | C₅H₅N₃ | C₅H₅N₃ |
| Molecular Weight | 107.116 g/mol | 107.11 g/mol |
| Polar Surface Area | Not available | 41.61 Ų |
| #H bond acceptors | Not available | 3 |
| #H bond donors | Not available | 0 |
Note: Experimental data for the parent, non-methylated isomers is limited, and these values for the methylated analogs are provided for comparative insight into the potential electronic differences.
A Comparative Overview of Synthetic Strategies
The synthetic routes to each imidazolecarbonitrile isomer are distinct, often dictated by the desired substitution pattern and the availability of starting materials.
Diagram 2: General Synthetic Approaches to Imidazolecarbonitrile Isomers
Caption: Simplified workflows for the synthesis of imidazolecarbonitrile isomers.
Synthesis of this compound
The direct cyanation of the imidazole ring at the C2 position is a common strategy. This often involves the reaction of an N-protected imidazole with a cyanating agent.
Experimental Protocol: Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile [7]
-
Reaction Setup: In a 50 mL 4-neck flask equipped with a stirring bar, nitrogen bubbler, gas inlet tube, thermometer, and septum, add acetonitrile (20 mL).
-
Cyanogen Chloride Addition: Bubble cyanogen chloride (3.1 g, 50 mmol) through the acetonitrile, using an ice bath to manage the mild exotherm.
-
Imidazole Addition: Cool the reaction mixture in an ice bath and add a solution of 1-benzylimidazole (3.16 g, 20 mmol) in acetonitrile (ca. 5 mL) via syringe.
-
Reaction Progression: The colorless solution will turn yellow-orange, and a crystalline solid will begin to form within minutes.
-
Reaction Completion and Workup: After 1 hour, cool the thick slurry to -20°C. Add triethylamine (7 mL, 50 mmol) at a rate that maintains the temperature below 0°C. Stir the mixture for 1 hour while allowing it to warm to room temperature.
-
Extraction and Purification: Pour the reaction mixture into a saturated aqueous NaHCO₃ solution (100 mL) and extract with ether (3 x 75 mL). Dry the combined organic layers over MgSO₄, evaporate the solvent, and purify the product by Kugelrohr distillation to yield 1-(phenylmethyl)-1H-imidazole-2-carbonitrile.
The hydrochloride salt can typically be prepared by treating a solution of the free base with ethereal or methanolic HCl.
Synthesis of 1H-Imidazole-4-carbonitrile and 1H-Imidazole-5-carbonitrile
The synthesis of 4- and 5-cyanoimidazoles often starts from more complex precursors, such as diaminomaleonitrile (DAMN).[8][9]
Experimental Protocol: Synthesis of 1H-Imidazole-4-carbonitrile from Diaminomaleonitrile [8]
This synthesis is a multi-step process:
-
Step 1: Synthesis of 4,5-Dicyanoimidazole: This can be achieved through the cyclization of diaminomaleonitrile with a suitable one-carbon synthon.
-
Step 2: Selective Hydrolysis and Decarboxylation: One of the nitrile groups of 4,5-dicyanoimidazole is selectively hydrolyzed to a carboxylic acid.
-
Step 3: Decarboxylation: The resulting imidazole-4-carboxylic acid-5-carbonitrile is then decarboxylated to yield 1H-imidazole-4-carbonitrile. A study reported an overall yield of 38% for this three-step synthesis.[8]
Comparative Reactivity in Synthetic Transformations
The electronic and steric differences between the imidazolecarbonitrile isomers translate into distinct reactivity patterns, which are crucial for their application in synthesis.
Nucleophilicity and Electrophilicity of the Imidazole Ring
The electron-withdrawing nature of the nitrile group deactivates the imidazole ring towards electrophilic substitution.[10] This effect is most pronounced in 1H-imidazole-2-carbonitrile , where the C4 and C5 positions are significantly less electron-rich compared to unsubstituted imidazole. In contrast, for 1H-imidazole-4(5)-carbonitrile , the positions not bearing the nitrile group are expected to be more susceptible to electrophilic attack, although still deactivated relative to imidazole itself.
Conversely, the deactivation of the ring enhances the acidity of the N-H proton, making these compounds suitable substrates for N-alkylation and N-arylation reactions under basic conditions.
Reactivity of the Nitrile Group
The nitrile group itself can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
-
Hydrolysis: The rate of hydrolysis of the nitrile group to a carboxylic acid or amide is influenced by the electronic environment. The nitrile group in 1H-imidazole-2-carbonitrile is expected to be more resistant to hydrolysis due to the strong electron-withdrawing nature of the adjacent nitrogen atoms.
-
Reduction: The nitrile group can be reduced to an aminomethyl group. The ease of reduction may also be influenced by the isomer, with the more electron-deficient nitrile of the 2-cyano isomer potentially requiring harsher reduction conditions.
-
Cycloadditions: The nitrile group can act as a dienophile or dipolarophile in cycloaddition reactions. The reactivity in these transformations will be dependent on the electronic character of the C≡N triple bond.
Table 2: Summary of Expected Reactivity Differences
| Reaction Type | 1H-Imidazole-2-carbonitrile | 1H-Imidazole-4(5)-carbonitrile | Rationale |
| Electrophilic Aromatic Substitution | Highly deactivated | Moderately deactivated | Stronger deactivating effect of the nitrile group at the C2 position. |
| N-H Acidity | More acidic | Less acidic | Stronger inductive effect of the C2-nitrile group. |
| Nitrile Hydrolysis | Slower | Faster | Greater electron withdrawal at C2 makes the nitrile carbon less electrophilic. |
| Nitrile Reduction | Potentially more difficult | Potentially easier | Electron-deficient nitrile may be less susceptible to nucleophilic hydride attack. |
Applications in Medicinal Chemistry and Drug Development
Imidazolecarbonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to further elaborate both the imidazole ring and the nitrile functionality.
-
Kinase Inhibitors: The imidazole core is a well-established scaffold for the design of kinase inhibitors, with the nitrogen atoms often participating in crucial hydrogen bonding interactions with the kinase hinge region. The nitrile group can serve as a key pharmacophoric element or as a handle for further synthetic modifications. For instance, 1-methyl-1H-imidazole-4-carbonitrile is a key building block for the synthesis of Janus Kinase 2 (JAK2) inhibitors.[4]
-
Anticancer Agents: The imidazole scaffold is present in numerous anticancer drugs. The introduction of a nitrile group can modulate the electronic properties and steric profile of the molecule, leading to improved target affinity and selectivity.
-
Antiviral and Antimicrobial Agents: Imidazole-containing compounds have shown a broad spectrum of antiviral and antimicrobial activities. The nitrile group can be a key feature for biological activity or can be transformed into other functional groups to optimize the pharmacological profile.
Conclusion and Future Perspectives
The choice between this compound and its 4- and 5-isomers in a synthetic campaign is a critical decision that should be guided by a thorough understanding of their distinct reactivity profiles.
-
1H-Imidazole-2-carbonitrile is the preferred isomer when functionalization at the C4 or C5 position is desired after the introduction of the nitrile group, or when the specific electronic properties of the 2-cyanoimidazole scaffold are required for a particular biological target.
-
1H-Imidazole-4(5)-carbonitrile offers a more reactive ring system for electrophilic substitution and may be the isomer of choice when further transformations of the nitrile group are planned under milder conditions.
While this guide provides a framework for understanding the comparative chemistry of these important building blocks, it is evident that direct, side-by-side experimental comparisons are scarce in the current literature. Future research efforts focused on the systematic evaluation of the synthesis and reactivity of these isomers under standardized conditions would be of immense value to the synthetic and medicinal chemistry communities. Such studies would enable a more quantitative comparison and facilitate the rational design of novel synthetic routes and bioactive molecules based on the versatile imidazolecarbonitrile scaffold.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. arcjournals.org [arcjournals.org]
- 3. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rank imidazole, pyrrole, and benzene from most reactive to least ... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Biological Activity of 1H-Imidazole-2-carbonitrile Hydrochloride Derivatives
In the ever-evolving field of medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. The imidazole ring, a five-membered aromatic heterocycle, is a well-established "privileged structure" due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions.[1][2] The introduction of a carbonitrile group at the 2-position and the formation of a hydrochloride salt can significantly modulate the physicochemical and pharmacological properties of the parent imidazole. This guide offers a comparative analysis of 1H-imidazole-2-carbonitrile hydrochloride derivatives, synthesizing experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Imidazole Nucleus: A Scaffold of Therapeutic Versatility
The unique chemical architecture of the imidazole ring, featuring two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor.[2][3] This amphoteric nature is crucial for its interaction with a wide array of biological macromolecules, including enzymes and receptors.[4][5] Consequently, imidazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6][7] The addition of a 2-carbonitrile moiety can enhance potency and introduce new binding interactions, while the hydrochloride salt form typically improves aqueous solubility and stability, which are critical for drug development.[8]
Comparative Analysis of Biological Activities
The functionalization of the 1H-imidazole-2-carbonitrile core has led to derivatives with potent and diverse biological effects. Here, we compare their performance in key therapeutic areas, supported by experimental data from related imidazole compounds.
Anticancer Activity
Imidazole derivatives are a significant focus of anticancer drug discovery, targeting various hallmarks of cancer.[1] Mechanisms include the inhibition of protein kinases, disruption of microtubules, and induction of apoptosis.[1][9][10]
Kinase Inhibition: Many signaling pathways critical for cancer cell proliferation and survival are driven by kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] Several imidazole-based compounds have been designed as potent EGFR inhibitors.[1][11]
Table 1: Comparative Anticancer Activity of Imidazole Derivatives
| Compound Type | Target/Mechanism | Cell Line | IC50 Value | Reference |
| Purine Derivative (Imidazole-fused) | EGFR | MDA-MB-231 (Breast) | 1.22 µM | [1] |
| Thiazole-benzimidazole Derivative | EGFR Kinase | (Enzymatic Assay) | 71.7 nM | [1] |
| 1,2,4,5-tetrasubstituted Imidazole | Growth Inhibition | A549 (Lung) | - | [10] |
| 2-Aryl-5-formyl-1H-benzimidazole | Topoisomerase I | (Enzymatic Assay) | 16 µM | [12] |
| Erlotinib (Reference Drug) | EGFR | (Enzymatic Assay) | 239.91 nM | [11] |
Note: This table presents data for various imidazole derivatives to illustrate the range of activities and targets. The potency of specific 1H-imidazole-2-carbonitrile derivatives would require dedicated experimental evaluation.
Signaling Pathway Targeted by Imidazole-Based Kinase Inhibitors
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 6. jopir.in [jopir.in]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Spectroscopic Journey: Unraveling the Molecular Signatures of 1H-Imidazole-2-carbonitrile Hydrochloride and Its Precursors
In the intricate landscape of pharmaceutical research and drug development, a profound understanding of the molecular architecture and transformations of key intermediates is paramount. This technical guide provides an in-depth spectroscopic comparison of 1H-Imidazole-2-carbonitrile hydrochloride, a valuable building block in medicinal chemistry, and its fundamental precursors, 1H-imidazole and 2-chloro-1H-imidazole-4,5-dicarbonitrile. Through a detailed analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the characteristic spectral fingerprints that signify the chemical evolution from simple heterocyclic precursors to the functionalized target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both a comparative analysis and the underlying rationale for the observed spectroscopic phenomena.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically proceeds from readily available starting materials. A plausible synthetic route involves the transformation of 1H-imidazole through intermediates such as 2-chloro-1H-imidazole-4,5-dicarbonitrile. The following diagram illustrates the molecular structures and the synthetic progression.
Figure 1: A simplified synthetic pathway from 1H-Imidazole to this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides invaluable information about the chemical environment of protons within a molecule. The chemical shifts, splitting patterns, and integration of the signals offer a detailed map of the molecular structure.
1H-Imidazole: The ¹H NMR spectrum of 1H-imidazole is characterized by its simplicity and symmetry. In a deuterated solvent like DMSO-d₆, it typically displays three signals corresponding to the three distinct protons on the imidazole ring. The proton at the C2 position is the most deshielded due to its proximity to two nitrogen atoms, appearing as a singlet. The protons at the C4 and C5 positions are equivalent due to rapid tautomerization and appear as a single signal, also a singlet. The N-H proton exhibits a broad signal due to quadrupole broadening and exchange with the solvent.
This compound: The formation of the hydrochloride salt and the introduction of the nitrile group at the C2 position significantly alter the ¹H NMR spectrum. The protonation of the imidazole ring to form the imidazolium cation leads to a general downfield shift of all ring protons due to the increased positive charge and electron withdrawal. The proton at the C2 position is now absent, having been substituted by the carbonitrile group. The protons at C4 and C5 are no longer equivalent and will appear as distinct signals, likely doublets, due to coupling with each other. The N-H protons of the imidazolium ring will also be present, likely as broad signals.
2-chloro-1H-imidazole-4,5-dicarbonitrile: Due to the absence of protons on the imidazole ring, the ¹H NMR spectrum of this precursor is expected to be very simple, primarily showing a signal for the N-H proton. The exact chemical shift of this proton would be influenced by the electron-withdrawing effects of the chloro and dinitrile substituents.
Table 1: Comparative ¹H NMR Data (Predicted for this compound and 2-chloro-1H-imidazole-4,5-dicarbonitrile)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 1H-Imidazole | H2 | ~7.7 | s |
| H4, H5 | ~7.1 | s | |
| N-H | ~12.0 (broad) | br s | |
| This compound | H4 | ~7.5 - 7.8 (Predicted) | d |
| H5 | ~7.3 - 7.6 (Predicted) | d | |
| N-H | >13.0 (broad, Predicted) | br s | |
| 2-chloro-1H-imidazole-4,5-dicarbonitrile | N-H | >12.0 (broad, Predicted) | br s |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Backbone Unveiled
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
1H-Imidazole: The ¹³C NMR spectrum of 1H-imidazole shows three distinct signals. The carbon at the C2 position is the most downfield due to the influence of the two adjacent nitrogen atoms. The C4 and C5 carbons are equivalent and appear as a single peak at a more upfield position.
This compound: The introduction of the electron-withdrawing nitrile group at C2 causes a significant downfield shift for this carbon. The nitrile carbon itself will appear as a characteristic signal in the 110-120 ppm region. The protonation of the ring will also lead to a downfield shift for the C4 and C5 carbons, which are now non-equivalent and will show separate signals.
2-chloro-1H-imidazole-4,5-dicarbonitrile: The ¹³C NMR spectrum of this precursor will be characterized by the strong deshielding effect of the chloro and dinitrile substituents. The C2 carbon, attached to the chlorine atom, will appear at a significantly downfield position. The C4 and C5 carbons, each attached to a nitrile group, will also be shifted downfield and will likely be equivalent. The nitrile carbons will be observable in their characteristic region.
Table 2: Comparative ¹³C NMR Data (Predicted for this compound and 2-chloro-1H-imidazole-4,5-dicarbonitrile)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1H-Imidazole | C2 | ~136 |
| C4, C5 | ~122 | |
| This compound | C2 | >140 (Predicted) |
| C4 | ~125 - 130 (Predicted) | |
| C5 | ~120 - 125 (Predicted) | |
| -C≡N | ~115 - 120 (Predicted) | |
| 2-chloro-1H-imidazole-4,5-dicarbonitrile | C2 | >145 (Predicted) |
| C4, C5 | >130 (Predicted) | |
| -C≡N | ~110 - 115 (Predicted) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a unique "fingerprint" for each compound.
1H-Imidazole: The FT-IR spectrum of 1H-imidazole is characterized by a broad N-H stretching vibration in the region of 3100-2500 cm⁻¹ due to hydrogen bonding. C-H stretching vibrations of the aromatic ring are typically observed around 3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring appear in the 1600-1400 cm⁻¹ region.
This compound: The most significant change in the FT-IR spectrum will be the appearance of a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically around 2230-2210 cm⁻¹. The formation of the imidazolium hydrochloride salt will lead to the appearance of broad and complex N-H⁺ stretching bands in the 3200-2500 cm⁻¹ region, often with multiple sub-peaks. The C=N⁺ and C=C stretching vibrations of the imidazolium ring will also be present, potentially shifted compared to neutral imidazole.
2-chloro-1H-imidazole-4,5-dicarbonitrile: The FT-IR spectrum of this precursor will be dominated by two strong and sharp C≡N stretching bands around 2240-2220 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically below 800 cm⁻¹. The N-H stretching vibration will also be present as a broad band.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 1H-Imidazole | This compound (Predicted) | 2-chloro-1H-imidazole-4,5-dicarbonitrile (Predicted) |
| N-H Stretch (Imidazole) | 3100-2500 (broad) | - | 3200-2800 (broad) |
| N-H⁺ Stretch (Imidazolium) | - | 3200-2500 (broad, complex) | - |
| C-H Stretch (Aromatic) | ~3100 | ~3100 | - |
| -C≡N Stretch | - | 2230-2210 (sharp, intense) | 2240-2220 (two sharp, intense bands) |
| C=N / C=C Stretch | 1600-1400 | 1620-1450 | 1600-1450 |
| C-Cl Stretch | - | - | < 800 |
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
1H-Imidazole: The mass spectrum of 1H-imidazole shows a prominent molecular ion peak (M⁺) at m/z 68. Common fragmentation pathways involve the loss of HCN to give a fragment at m/z 41, and the loss of a hydrogen radical followed by HCN.[1][2]
This compound: In electrospray ionization (ESI) mass spectrometry, the compound will likely be detected as the protonated molecular ion of the free base, [M+H]⁺, at m/z 94. The chloride ion may also be observed in the negative ion mode. Fragmentation would likely involve the loss of HCN from the ring and potentially the loss of the cyano group.
2-chloro-1H-imidazole-4,5-dicarbonitrile: The mass spectrum of this compound would show a molecular ion peak with a characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio). The molecular weight is approximately 166.5 g/mol , so the M⁺ peak would be at m/z 166 and the M+2⁺ peak at m/z 168. Fragmentation could involve the loss of a chlorine radical, and cleavage of the nitrile groups.
Table 4: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z (and relative intensity) | Notes |
| 1H-Imidazole | EI | 68 (M⁺), 41 | Fragmentation by loss of HCN.[1][2] |
| This compound | ESI (+) | 94 ([M+H]⁺) | M refers to the free base. |
| 2-chloro-1H-imidazole-4,5-dicarbonitrile | EI | 166 (M⁺), 168 (M+2⁺) (3:1) | Isotopic pattern for chlorine. |
Experimental Protocols
Sample Preparation
For NMR analysis, dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For FT-IR analysis, the solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. For mass spectrometry, prepare dilute solutions (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water) for ESI, or use a direct insertion probe for EI.
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution. Standard pulse programs for ¹H and ¹³C{¹H} NMR should be used.
-
FT-IR: A standard FT-IR spectrometer with a resolution of 4 cm⁻¹ is sufficient. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.
-
MS: For ESI, a quadrupole or time-of-flight (TOF) mass spectrometer is suitable. For EI, a magnetic sector or quadrupole instrument can be used.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary toolkit for the characterization of this compound and its precursors. Each technique offers a unique window into the molecular structure, allowing for the unambiguous identification of key functional groups and the tracking of chemical transformations. The protonation of the imidazole ring in the hydrochloride salt and the introduction of the nitrile and chloro substituents lead to predictable and characteristic changes in the spectra. This guide provides a foundational understanding of these spectroscopic signatures, empowering researchers to confidently identify and characterize these important compounds in their synthetic endeavors. While predicted data for some of the compounds have been presented due to the limited availability of experimental spectra in the public domain, the principles outlined here provide a robust framework for the interpretation of experimentally acquired data.
References
A Comparative Guide to the Purity Assessment of 1H-Imidazole-2-carbonitrile hydrochloride by High-Performance Liquid Chromatography
This guide provides an in-depth, scientifically grounded methodology for determining the purity of 1H-Imidazole-2-carbonitrile hydrochloride, a critical starting material and intermediate in pharmaceutical development. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind its development and validation. Furthermore, we will objectively compare this technique with viable alternatives, supported by experimental data and established analytical principles, to empower researchers and drug development professionals in making informed decisions for quality control and regulatory compliance.
Introduction: The Analytical Challenge of a Polar Heterocycle
This compound is a small, polar heterocyclic compound. Its hydrochloride salt form ensures high solubility in aqueous media, a desirable trait for formulation but a significant challenge for traditional reversed-phase (RP) HPLC.[1] Standard C18 columns, the workhorses of RP-HPLC, often fail to provide adequate retention for such polar analytes, leading to elution near the void volume and poor resolution from impurities.[2][3] This guide addresses this challenge head-on by presenting a tailored analytical strategy.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of drug development. A robust analytical method must be specific, sensitive, accurate, and precise to ensure the final product is safe and effective.
The Primary Method: Reversed-Phase HPLC with a Cyano Stationary Phase
To overcome the retention challenges, we propose an HPLC method utilizing a cyano (CN) stationary phase. This choice is deliberate and based on the unique chemistry of both the analyte and the stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A standard C18 phase relies on hydrophobic interactions. Due to the high polarity of 1H-Imidazole-2-carbonitrile, these interactions are weak. A cyano-bonded phase offers a different, mixed-mode retention mechanism. It provides moderate hydrophobicity but also engages in dipole-dipole and π-π interactions, courtesy of the electron-rich nitrile groups on the stationary phase and the imidazole ring/nitrile group of the analyte.[4] This dual-interaction capability significantly enhances retention and provides a unique selectivity profile compared to alkyl phases.[4]
-
Mobile Phase Composition: The mobile phase is designed to ensure the analyte is in a single, stable ionic form for reproducible chromatography.
-
Aqueous Component: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with phosphoric acid. The acidic pH ensures that the imidazole ring (a weak base) is consistently protonated, preventing peak tailing and shifting retention times.[5][6]
-
Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity and UV transparency at low wavelengths.
-
-
Detection: A Diode Array Detector (DAD) is employed. This allows for the determination of the UV absorbance maximum (λ-max) and, critically, for peak purity analysis by comparing spectra across the peak. Imidazole-containing compounds typically exhibit strong absorbance at low UV wavelengths, around 210-230 nm.[7][8]
Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for the HPLC purity assessment of 1H-Imidazole-2-carbonitrile HCl.
Detailed Experimental Protocol: HPLC Method
1. Equipment and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Reference Standard: this compound (>99.5% purity).
-
Test Sample: this compound lot to be tested.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR grade), Phosphoric Acid (AR grade), Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Cyano (CN), 4.6 x 150 mm, 5 µm | Provides mixed-mode retention for polar analytes, enhancing separation from impurities.[4] |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH 3.0 adjusted with H₃PO₄ | Buffered aqueous phase to maintain consistent analyte ionization and good peak shape.[5][6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min (5% B), 2-15 min (5-50% B), 15-18 min (50% B), 18-20 min (5% B) | Allows for elution of the polar main peak followed by any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity fluctuations. |
| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |
| Detection | DAD, 215 nm | Optimal wavelength for imidazole-based compounds, providing high sensitivity.[7] |
| Run Time | 25 min (including re-equilibration) | Sufficient time for elution of all components and column re-equilibration. |
3. Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. This higher concentration is used to facilitate the detection of low-level impurities.
-
Blank Solution: Mobile Phase A.
4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
5. Analysis Procedure:
-
Inject the Blank solution to ensure no system contamination.
-
Perform SST as described above.
-
Inject the Sample Solution in duplicate.
-
Calculate purity using the area normalization method.
Purity Calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation: A Self-Validating System
To ensure the method is trustworthy and fit for purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample solutions. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from degradation products.[8] | The main peak is free from interference from any other components. |
| Linearity | Analyze a series of solutions from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 to 150 µg/mL). Plot peak area vs. concentration.[6] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of reference standard into the sample at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six individual sample preparations on the same day. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 2.0% for both tests. |
| LOD & LOQ | Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ. | S/N ratios are met and LOQ precision is acceptable. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on SST results. | SST criteria are met under all varied conditions. |
Performance Comparison with Alternative Methods
While HPLC is the gold standard for this application, other techniques could be considered. Here, we compare our validated HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
| Feature | HPLC (Proposed Method) | Gas Chromatography (GC-FID) | Capillary Electrophoresis (CE-UV) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation in a capillary based on charge-to-size ratio under an electric field. |
| Analyte Suitability | Excellent. Ideal for soluble, non-volatile compounds. | Poor. The compound is a non-volatile salt. It would require derivatization to become volatile, adding complexity and error. | Excellent. The compound is a charged salt, making it ideal for separation by CE. |
| Specificity | High. Selectivity can be finely tuned by altering mobile phase and stationary phase. | High. Excellent resolving power, especially with high-resolution capillary columns. | Very High. Separation mechanism is orthogonal to HPLC, offering a different selectivity profile. |
| Sensitivity (LOD/LOQ) | High. Typically in the low µg/mL to ng/mL range. | Very High. FID is highly sensitive to carbon-containing compounds. | Moderate. Sensitivity can be lower than HPLC due to the small injection volume and short path length for UV detection. |
| Sample Throughput | Moderate. Typical run times are 20-30 minutes per sample. | Moderate to High. Run times can be faster, but sample preparation (derivatization) is time-consuming. | High. Very fast separation times, often under 10 minutes. |
| Pros | - Highly versatile and robust- Excellent quantitation- Widely available | - Exceptional resolving power- High sensitivity | - Extremely high efficiency- Minimal solvent consumption- Orthogonal selectivity to HPLC |
| Cons | - Higher solvent consumption- Potential for column degradation | - Not suitable for non-volatile/thermally labile compounds- Derivatization adds complexity | - Lower sensitivity with UV- Can be less robust than HPLC- Reproducibility can be challenging |
| Overall Assessment | The most suitable primary method for routine QC and purity assessment. | Not recommended as a primary method due to the non-volatile nature of the analyte. | A strong complementary technique, excellent for orthogonal verification or for resolving impurities that co-elute in HPLC. |
Conclusion
The purity assessment of this compound is effectively and reliably achieved using a specifically developed reversed-phase HPLC method on a cyano stationary phase. The rationale for choosing this phase over a traditional C18 lies in its ability to provide mixed-mode retention, which is crucial for retaining and resolving this polar compound. The detailed protocol, when validated according to ICH guidelines, provides a trustworthy and robust system for quality control in a regulated environment.
While Capillary Electrophoresis stands out as a powerful orthogonal technique for confirmatory analysis, the proposed HPLC method offers the optimal balance of specificity, sensitivity, robustness, and accessibility for routine use in the pharmaceutical industry. This guide equips scientists with the necessary framework to implement a scientifically sound purity assessment strategy, ensuring the quality and integrity of this vital chemical intermediate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sorbtech.com [sorbtech.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Development for 1H-Imidazole-2-carbonitrile Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 1H-Imidazole-2-carbonitrile Derivatives
The 1H-imidazole-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic motif have garnered significant attention for their potential as potent and selective inhibitors of key enzymes, particularly protein kinases.[3][4] The unique electronic and structural features of the imidazole ring, combined with the chemical versatility of the carbonitrile group, allow for the generation of diverse compound libraries with the potential to modulate critical signaling pathways implicated in diseases such as cancer and inflammatory disorders.[3][5]
This guide provides an in-depth comparison of various in vitro assay formats for the characterization of compounds derived from 1H-imidazole-2-carbonitrile hydrochloride. As a senior application scientist, my goal is to not only present a collection of protocols but to also provide the rationale behind selecting the most appropriate assay for your specific research needs, ensuring the generation of robust and reliable data to drive your drug discovery program forward.
The Rationale for a Multi-Assay Approach: From Primary Screening to Mechanistic Studies
A successful drug discovery campaign relies on a tiered screening approach, starting with high-throughput primary assays to identify initial "hits" and progressing to more complex, lower-throughput secondary and tertiary assays to characterize lead compounds. This "fail fast, fail cheap" strategy is essential for efficiently allocating resources and focusing on the most promising candidates.
For 1H-imidazole-2-carbonitrile derivatives, a common trajectory involves an initial screen for kinase inhibition, followed by cell-based assays to confirm on-target activity and assess cellular toxicity. The initial choice of a primary assay is critical and depends on several factors, including the target class, the size of the compound library, and the available instrumentation.
A Comparative Overview of In Vitro Kinase Assay Technologies
Given the prevalence of kinase inhibition as a mode of action for imidazole-based compounds, this guide will focus on a comparative analysis of various kinase assay formats.[3][4] The selection of a kinase assay technology is a critical decision that will impact the quality and interpretation of your screening data.[3][6]
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory activity of a compound. These assays are ideal for primary screening and for determining the intrinsic potency (e.g., IC50) of a compound against a specific kinase.
Here, we compare the most common biochemical kinase assay platforms:
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[7] | Gold standard, highly sensitive, direct measurement of phosphorylation, accommodates various substrates.[8][9] | Requires handling of radioactive materials, generates radioactive waste, lower throughput. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system.[10][11][12] | Homogeneous "mix-and-read" format, high throughput, high sensitivity, good Z' factors.[11][13] | Indirect measurement of kinase activity, susceptible to interference from compounds that affect luciferase or ATP levels.[5] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[14] | Homogeneous format, amenable to high-throughput screening.[15] | Requires specific antibodies and fluorescent tracers, susceptible to interference from fluorescent compounds.[14][16] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor (e.g., lanthanide) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[17][18] | Homogeneous format, high sensitivity, reduced background fluorescence, robust for HTS.[18] | Requires specific labeled reagents, potential for compound interference.[19] |
| Label-Free Assays (e.g., Impedance-based, Electrochemical) | Detects changes in mass, charge, or conformation upon substrate phosphorylation without the need for labels.[5][20][21] | More physiologically relevant, avoids artifacts from labels, can provide real-time kinetics.[20][22] | Generally lower throughput, may require specialized instrumentation.[5] |
Expert Insight: While radiometric assays are often considered the "gold standard" for their direct measurement of phosphorylation, the practical advantages of homogeneous, non-radioactive formats like luminescence and TR-FRET have made them the workhorses of high-throughput screening (HTS). However, it is crucial to be aware of and control for potential compound interference in these optical-based assays.[11][14]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for your specific kinase and compound of interest.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the widely used Kinase-Glo® platform, which measures ATP consumption as an indicator of kinase activity.[10][12]
Objective: To determine the IC50 value of a 1H-imidazole-2-carbonitrile derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[23]
-
Test compound (serially diluted in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Workflow:
Biochemical Kinase Assay Workflow
Procedure:
-
Compound Plating: Prepare serial dilutions of your 1H-imidazole-2-carbonitrile derivative in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a white, opaque assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Dilute the kinase to the desired concentration in kinase reaction buffer. Add the diluted kinase to each well, except for the negative control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
Reaction Initiation: Prepare a solution of the substrate and ATP in kinase reaction buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Mix briefly on a plate shaker.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of compound activity.
Objective: To determine the cellular potency (IC50) of a 1H-imidazole-2-carbonitrile derivative by measuring the inhibition of target phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Serum-free medium
-
Test compound (serially diluted)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer (e.g., 1% H₂O₂ in wash buffer)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
-
Primary antibody (specific for the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well clear-bottom tissue culture plates
-
Microplate reader
Workflow:
Cell-Based Phosphorylation Assay Workflow
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Serum Starvation (Optional): To reduce basal levels of phosphorylation, you may serum-starve the cells for 4-24 hours prior to treatment.
-
Compound Treatment: Treat the cells with serial dilutions of your compound for the desired incubation time. Include vehicle-treated controls.
-
Cell Stimulation (if applicable): If the target kinase is activated by a specific ligand (e.g., a growth factor), stimulate the cells with the ligand for a short period before fixation.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate.
-
Secondary Antibody and Detection: Wash the cells and incubate with an HRP-conjugated secondary antibody. After another wash, add a colorimetric HRP substrate (e.g., TMB).
-
Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the controls and determine the IC50 value as described for the biochemical assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[22]
Objective: To demonstrate that a 1H-imidazole-2-carbonitrile derivative binds to its intended kinase target in intact cells.
Materials:
-
Cells expressing the target kinase
-
Test compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)
-
Thermal cycler or heating block
Workflow:
CETSA® Workflow
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Off-Target Profiling and Cytotoxicity Assessment: Ensuring Selectivity and Safety
A critical aspect of drug discovery is ensuring that a compound is selective for its intended target and does not exhibit unacceptable levels of off-target activity or general cytotoxicity.
Off-Target Kinase Screening
It is highly recommended to screen promising compounds against a broad panel of kinases to assess their selectivity.[24][25] Several contract research organizations (CROs) offer kinase profiling services using various assay technologies. This data is invaluable for understanding the compound's mechanism of action and for predicting potential side effects.
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the therapeutic window of a compound. These assays measure cell viability and proliferation in response to treatment. Common cytotoxicity assays include:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.
-
AlamarBlue™ (Resazurin) Assay: A fluorometric assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
Expert Insight: It is advisable to use at least two different cytotoxicity assays with distinct endpoints to confirm the results and to gain a more comprehensive understanding of the compound's effect on cell health.[26][27]
Conclusion: A Data-Driven Path to Lead Optimization
The development of in vitro assays for compounds derived from this compound requires a thoughtful and systematic approach. By carefully selecting and optimizing a cascade of assays, from high-throughput biochemical screens to more complex cell-based target engagement and cytotoxicity assays, researchers can efficiently identify and characterize promising drug candidates. This guide provides a framework for making informed decisions about assay selection and implementation, ultimately accelerating the journey from hit to lead and beyond.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. 3 ways to troubleshoot biochemistry analyzer reagent interference [en.seamaty.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com.br [promega.com.br]
- 14. benchchem.com [benchchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. benchchem.com [benchchem.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Utilization of Fluorescence Polarization and Time Resolved Fluorescence Resonance Energy Transfer Assay Formats for SAR Studies: Src Kinase as a Model System | Semantic Scholar [semanticscholar.org]
- 25. Label-Free Receptor Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1H-Imidazole-2-carbonitrile Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, achieving target specificity is a paramount challenge. The journey from a promising lead compound to a clinically effective therapeutic is often fraught with the peril of off-target effects, which can lead to unforeseen toxicity and diminished efficacy. At the heart of mitigating this risk lies a thorough understanding of a compound's cross-reactivity profile. This guide, designed for the discerning researcher, offers an in-depth, comparative analysis of the cross-reactivity of 1H-Imidazole-2-carbonitrile hydrochloride derivatives, a class of compounds holding significant therapeutic promise across various domains, including oncology and infectious diseases.[1][2]
The imidazole scaffold is a ubiquitous feature in many biologically active molecules and approved drugs, valued for its ability to engage in various biological interactions.[3] However, this versatility also presents a challenge, as minor structural modifications can significantly alter a derivative's interaction with a wide array of biological targets. This guide will dissect the nuances of their cross-reactivity, providing the experimental frameworks and data necessary to make informed decisions in your drug development pipeline.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a critical parameter to assess during preclinical development.[4][5] These off-target interactions can arise from structural similarities between the binding sites of different proteins. For kinase inhibitors, a major therapeutic area for imidazole derivatives, the highly conserved ATP-binding site across the human kinome makes achieving selectivity a formidable task.[6]
Comprehensive cross-reactivity studies serve several crucial functions:
-
Early Risk Assessment: Identifying potential off-target liabilities early in development can save considerable time and resources by flagging compounds likely to fail due to toxicity.[4][7]
-
Mechanism Deconvolution: Understanding a compound's full interaction profile can provide deeper insights into its mechanism of action and may even uncover new therapeutic opportunities.[6][7]
-
Informed Candidate Selection: Comparative cross-reactivity data allows for the rational selection of lead candidates with the most favorable selectivity profiles for further development.
-
Regulatory Compliance: Thorough tissue cross-reactivity studies are a regulatory requirement for Investigational New Drug (IND) applications.[7][8]
This guide will focus on providing a framework for conducting and interpreting these vital studies for this compound derivatives.
Designing a Robust Cross-Reactivity Screening Cascade
A multi-pronged approach is essential for comprehensively evaluating the selectivity of your imidazole derivatives. The following experimental workflow provides a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. histologix.com [histologix.com]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
Comparative Guide to the Synthesis of 1H-Imidazole-2-carbonitrile Hydrochloride: A Benchmarking Analysis
Introduction
1H-Imidazole-2-carbonitrile, a key heterocyclic building block, and its hydrochloride salt are of significant interest to the pharmaceutical and agrochemical industries. The imidazole core is a prevalent motif in numerous biologically active compounds, and the nitrile functional group serves as a versatile handle for further chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion into tetrazoles. Consequently, the efficient and scalable synthesis of 1H-Imidazole-2-carbonitrile hydrochloride is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of synthetic routes to this compound. We will benchmark the most common and established method—the dehydration of 1H-imidazole-2-carboxaldehyde oxime—against several alternative strategies. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate synthetic route based on factors such as yield, purity, safety, scalability, and the availability of starting materials.
Benchmark Synthesis: The Aldehyde Dehydration Route
The most frequently cited and arguably the most straightforward synthesis of 1H-Imidazole-2-carbonitrile begins with the commercially available 1H-imidazole-2-carboxaldehyde. This multi-step process, which involves the formation of an intermediate oxime followed by its dehydration, is considered the benchmark against which other methods are compared.
Conceptual Workflow: Benchmark Synthesis
Caption: Workflow for the benchmark synthesis of this compound.
Detailed Experimental Protocol: Benchmark Synthesis
This protocol is a synthesized representation based on established chemical principles and published procedures.[1]
Step 1: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
-
Reaction Setup: To a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add triethylamine (1.5 eq.).
-
Addition of Reagent: To the stirred solution, add hydroxylamine hydrochloride (1.1 eq.) portion-wise, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is then filtered, washed with water, and dried under vacuum to yield 1H-imidazole-2-carboxaldehyde oxime.
-
Causality of Experimental Choices:
-
Solvent: DMF is used for its ability to dissolve both the starting material and the reagents.
-
Base: Triethylamine is added to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
-
Stoichiometry: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.
-
Step 2: Dehydration to 1H-Imidazole-2-carbonitrile
-
Reaction Setup: Dissolve the 1H-imidazole-2-carboxaldehyde oxime (1.0 eq.) from Step 1 in DMF.
-
Addition of Dehydrating Agent: Add a solution of 1-propanephosphonic anhydride (T3P®) (2.2 eq.) to the mixture. Other dehydrating agents like phosphorus oxychloride or thionyl chloride can be used, but T3P® is often preferred for its milder conditions and easier workup.
-
Reaction: Heat the reaction mixture to 100 °C for 4 hours.[1] Monitor the reaction by TLC.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with ice water. The aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to give pure 1H-Imidazole-2-carbonitrile.[1]
-
Causality of Experimental Choices:
-
Dehydrating Agent: T3P® is a powerful and efficient dehydrating agent that converts the oxime to a nitrile with high yield and minimal side products.
-
Temperature: Heating is necessary to overcome the activation energy for the dehydration reaction.
-
Purification: Column chromatography is essential to remove any unreacted starting material and byproducts, ensuring high purity of the final compound.
-
Step 3: Formation of this compound
-
Salt Formation: Dissolve the purified 1H-Imidazole-2-carbonitrile in a suitable organic solvent, such as ethyl acetate.
-
Precipitation: Bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a solid.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: It is crucial to use dry HCl and anhydrous solvents to prevent hydrolysis of the nitrile group.
-
Solvent Choice: Ethyl acetate is a good choice as it dissolves the free base but not the hydrochloride salt, allowing for easy isolation of the product.
-
Alternative Synthesis Methodologies
While the benchmark method is reliable, several alternative approaches exist, each with its own set of advantages and disadvantages.
Method A: The Sandmeyer-Type Reaction
The Sandmeyer reaction is a classic transformation that converts an aryl amine, via a diazonium salt intermediate, into a variety of functional groups, including nitriles.[2][3][4] This approach would start from 2-aminoimidazole.
Conceptual Workflow: Sandmeyer-Type Reaction
Caption: Proposed workflow for a Sandmeyer-type synthesis.
-
Discussion and Feasibility:
-
Advantages: This method could potentially be a one-pot synthesis from a readily available starting material. The Sandmeyer reaction is a well-established and robust transformation.[3]
-
Disadvantages: The primary challenge is the stability of the imidazole-2-diazonium salt. Diazonium salts of electron-rich heterocycles can be unstable and prone to decomposition. The use of copper(I) cyanide, a highly toxic reagent, is a significant safety concern. The starting material, 2-aminoimidazole, may also require a multi-step synthesis itself.
-
Method B: Direct Cyanation with Cyanogen Halides
This method involves the direct introduction of a cyano group onto the imidazole ring. To control the regioselectivity and prevent side reactions, the imidazole nitrogen is typically protected.
-
Conceptual Approach: A protected imidazole, such as 1-benzylimidazole, is reacted with a cyanating agent like cyanogen chloride in the presence of a base.[5] The protecting group is then removed to yield the final product.
-
Discussion and Feasibility:
-
Advantages: This is a more direct approach to forming the C-CN bond. It can be high-yielding, as demonstrated by the 83% yield for the synthesis of 1-(phenylmethyl)-1H-imidazole-2-carbonitrile.[5]
-
Disadvantages: The use of highly toxic and gaseous cyanogen chloride requires specialized equipment and handling procedures. The need for protection and deprotection steps adds to the overall length of the synthesis.
-
Method C: De Novo Ring Construction from Diaminomaleonitrile (DAMN)
This strategy involves building the imidazole ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms. Diaminomaleonitrile (DAMN) is a versatile starting material for the synthesis of various nitrogen-containing heterocycles, including imidazoles.[6][7]
-
Conceptual Approach: DAMN can undergo condensation reactions with aldehydes or other electrophiles to form the imidazole ring. This method is particularly useful for synthesizing highly substituted imidazoles.
-
Discussion and Feasibility:
-
Advantages: This approach offers a high degree of flexibility for creating a variety of substituted 2-cyanoimidazoles by varying the reaction partners of DAMN.
-
Disadvantages: For the synthesis of the unsubstituted 1H-Imidazole-2-carbonitrile, this method can be overly complex and may not offer advantages in terms of yield or simplicity compared to the benchmark method. The reaction conditions can be harsh, and the regioselectivity may be difficult to control.
-
Comparative Analysis
| Parameter | Benchmark: Aldehyde Dehydration | Method A: Sandmeyer-Type | Method B: Direct Cyanation | Method C: From DAMN |
| Starting Material | 1H-imidazole-2-carboxaldehyde | 2-Aminoimidazole | Protected Imidazole | Diaminomaleonitrile (DAMN) |
| Key Reagents | Hydroxylamine HCl, T3P®, HCl | NaNO₂, HCl, CuCN | Cyanogen Chloride, Base | Aldehydes, Condensing agents |
| Reported Yield | ~41% for dehydration step[1] | Variable, potentially moderate | High (e.g., 83% for protected)[5] | Variable, depends on substrate |
| Purity | High after chromatography | Moderate to high | High after chromatography | Variable, often requires extensive purification |
| Advantages | Reliable, well-documented, avoids highly toxic cyanides | Potentially fewer steps | Direct C-CN bond formation, high yield | High flexibility for derivatives |
| Disadvantages | Multi-step process, requires chromatography | Unstable diazonium intermediate, highly toxic CuCN | Highly toxic cyanogen chloride, requires protection/deprotection | Can be complex, may have regioselectivity issues |
Discussion on Method Selection
-
For Reliability and Purity: The Benchmark Aldehyde Dehydration Route is the most dependable method for producing high-purity this compound on a lab scale. The starting material is accessible, and the reaction steps are well-understood, although the reported yield for the dehydration step is moderate.[1]
-
For Scalability and Safety: The benchmark method's use of T3P® is advantageous over methods employing highly toxic reagents like CuCN or cyanogen chloride, making it more amenable to scale-up with appropriate safety considerations.
-
For Process Efficiency: The Direct Cyanation method offers a potentially shorter route if a suitable protected imidazole is readily available. However, the extreme toxicity of the cyanating agent is a major drawback. The Sandmeyer-Type Reaction could be efficient if the stability of the diazonium intermediate can be controlled.
-
For Derivative Synthesis: The De Novo Ring Construction from DAMN is the most powerful method when the goal is to produce a library of substituted 2-cyanoimidazoles, as it allows for the introduction of diversity elements during the ring formation step.[6]
Conclusion
The synthesis of this compound can be approached through several distinct chemical strategies. The benchmark method, proceeding from 1H-imidazole-2-carboxaldehyde via an oxime intermediate, stands out as the most balanced approach for general laboratory synthesis, offering a reliable pathway to a high-purity product despite being a multi-step process. Alternative methods, such as the Sandmeyer-type reaction or direct cyanation, present potential advantages in terms of step economy but come with significant challenges related to reagent toxicity and intermediate stability. The construction of the imidazole ring from acyclic precursors like DAMN is a powerful tool for generating diverse derivatives but may be unnecessarily complex for the parent compound.
The selection of an optimal synthesis route will ultimately depend on the specific needs of the research program, taking into account the desired scale, available resources, safety infrastructure, and the importance of yield versus process simplicity.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
